Technical Documentation Center

1-(4-Methylphenyl)-2-pentanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Methylphenyl)-2-pentanol

Core Science & Biosynthesis

Foundational

1-(4-Methylphenyl)-2-pentanol NMR chemical shifts and spectral data

An In-depth Technical Guide to the NMR Chemical Shifts and Spectral Data of 1-(4-Methylphenyl)-2-pentanol Authored by: Dr. Gemini, Senior Application Scientist Abstract: This technical guide provides a detailed analysis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the NMR Chemical Shifts and Spectral Data of 1-(4-Methylphenyl)-2-pentanol

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(4-methylphenyl)-2-pentanol. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals by offering a robust, theory-backed interpretation of its NMR characteristics. The guide synthesizes data from analogous compounds, fundamental NMR principles, and standardized experimental protocols to present a complete spectral assignment.

Introduction

1-(4-Methylphenyl)-2-pentanol, also known as 1-(p-tolyl)pentan-2-ol, is a chiral secondary alcohol. Its structure, featuring a p-substituted aromatic ring and a pentanol chain, gives rise to a distinct NMR spectrum that is crucial for its identification and characterization in synthetic chemistry and drug discovery workflows. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure, providing detailed information about the chemical environment of each nucleus.[1][2] This guide will elucidate the predicted ¹H and ¹³C NMR spectra of 1-(4-methylphenyl)-2-pentanol, offering a foundational understanding for researchers working with this or structurally related compounds.

Molecular Structure and Atom Numbering

To facilitate a clear and concise analysis of the NMR data, the atoms of 1-(4-methylphenyl)-2-pentanol are systematically numbered as illustrated in the diagram below. This numbering convention will be used throughout the guide for the assignment of chemical shifts.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer cap_label Cap and Label NMR Tube transfer->cap_label insert Insert Sample into Spectrometer cap_label->insert lock Lock on Solvent Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference

Sources

Exploratory

A Technical Guide to the Crystallographic Analysis of 1-(4-Methylphenyl)-2-pentanol Derivatives for Drug Development

Abstract This guide provides a comprehensive technical overview of the methodologies required to obtain and interpret single-crystal X-ray diffraction data for 1-(4-Methylphenyl)-2-pentanol and its derivatives. These chi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview of the methodologies required to obtain and interpret single-crystal X-ray diffraction data for 1-(4-Methylphenyl)-2-pentanol and its derivatives. These chiral secondary alcohols are of significant interest in medicinal chemistry and drug development, where precise structural elucidation is paramount for understanding stereospecific interactions with biological targets. In the absence of publicly available crystallographic data for this specific compound, this document serves as a procedural guide for researchers, outlining the synthesis, purification, crystallization, and ultimate X-ray analysis. The protocols described herein are grounded in established chemical principles and validated techniques for small organic molecules, providing a robust framework for generating high-quality crystallographic data.

Introduction: The Critical Role of Crystallography in Stereospecific Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its function, a principle that is especially critical in the development of therapeutic agents.[1] For chiral molecules such as 1-(4-Methylphenyl)-2-pentanol derivatives, the spatial arrangement of atoms defines their interaction with biological macromolecules, which are themselves chiral. X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule, providing unambiguous and high-resolution structural data.[1] This information is indispensable for rational drug design, as it allows for the precise characterization of pharmacophores and the optimization of ligand-receptor binding.[2]

This guide is structured to walk the researcher through the entire workflow, from initial synthesis to the final interpretation of crystallographic data, enabling the generation of crucial structural insights for this promising class of compounds.

Synthesis and Purification of 1-(4-Methylphenyl)-2-pentanol

A reliable synthesis yielding a high-purity compound is the foundational step for successful crystallization. A common and effective method for synthesizing 1-aryl-2-alkanol derivatives is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[3]

Proposed Synthetic Pathway

The synthesis of 1-(4-Methylphenyl)-2-pentanol can be achieved via the reaction of a Grignard reagent prepared from 1-bromo-4-methylbenzene with butanal. The resulting secondary alcohol is then purified to be suitable for crystallization.

Synthesis_Workflow cluster_synthesis Synthesis & Purification start Start Materials: 1-Bromo-4-methylbenzene, Mg, THF, Butanal grignard Grignard Reagent Formation: 4-Methylphenylmagnesium bromide start->grignard Anhydrous THF reaction Grignard Reaction: Addition to Butanal grignard->reaction Dropwise addition of Butanal workup Aqueous Work-up: (e.g., sat. NH4Cl) reaction->workup extraction Solvent Extraction workup->extraction purification Purification: Column Chromatography extraction->purification product Pure 1-(4-Methylphenyl)-2-pentanol purification->product

Caption: Synthetic workflow for 1-(4-Methylphenyl)-2-pentanol.

Detailed Experimental Protocol: Synthesis
  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. To this, add a solution of 1-bromo-4-methylbenzene in anhydrous tetrahydrofuran (THF) dropwise. Initiation of the reaction may be indicated by gentle bubbling and a cloudy appearance; if necessary, a small crystal of iodine can be added to activate the magnesium surface. Once initiated, the remaining solution is added at a rate to maintain a gentle reflux. After complete addition, the mixture is refluxed for an additional 30-60 minutes to ensure full formation of the Grignard reagent.

  • Reaction with Aldehyde: The flask containing the Grignard reagent is cooled in an ice bath. A solution of butanal in anhydrous THF is then added dropwise with vigorous stirring. The rate of addition should be controlled to maintain a low reaction temperature.

  • Quenching and Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional hour. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 1-(4-Methylphenyl)-2-pentanol.

Crystallization: The Art and Science of Growing Single Crystals

Obtaining a high-quality single crystal is often the most challenging step in a crystallographic study.[4] The goal is to create a supersaturated solution from which the molecule can slowly and orderly precipitate into a crystalline lattice.

Common Crystallization Techniques

Several methods can be employed to achieve the slow supersaturation necessary for crystal growth.[5]

  • Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The vial is then loosely capped or covered with parafilm perforated with a few small holes to allow for the slow evaporation of the solvent.[4][6]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7]

  • Cooling: A saturated solution of the compound is prepared in a solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to lower temperatures (e.g., 4°C or -20°C), reducing the solubility and promoting crystal growth.

Recommended Protocol for Crystallization Screening

A screening approach is recommended to identify optimal crystallization conditions.

  • Solvent Selection: Test the solubility of the purified 1-(4-Methylphenyl)-2-pentanol in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol). Ideal solvents are those in which the compound is moderately soluble.

  • Set up Crystallization Trials: Using about 5-10 mg of the compound per trial, set up crystallization experiments using the techniques described above with the most promising solvents and solvent/anti-solvent pairs.

  • Patience and Observation: Allow the trials to stand undisturbed for several days to weeks. Periodically inspect the vials under a microscope for the formation of single, well-formed crystals. Good crystals should be transparent with no visible cracks or defects.[6]

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, the process of X-ray diffraction analysis can begin. This technique provides precise information about the three-dimensional arrangement of atoms within the crystal.[8]

XRD_Workflow cluster_xrd X-ray Crystallography Workflow crystal_mount Crystal Selection & Mounting data_collection Data Collection (Diffractometer) crystal_mount->data_collection X-ray beam data_processing Data Processing (Integration & Scaling) data_collection->data_processing Diffraction Pattern structure_solution Structure Solution (Phase Problem) data_processing->structure_solution Reflection Intensities structure_refinement Structure Refinement structure_solution->structure_refinement Initial Atomic Model validation Validation & Analysis structure_refinement->validation Final Structural Model

Caption: General workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology
  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in its largest dimension) is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[9]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and to integrate the intensities of each reflection.

  • Structure Solution and Refinement: Computational methods are used to solve the "phase problem" and generate an initial electron density map, from which an initial model of the molecular structure is built. This model is then refined against the experimental data to improve the fit and determine the precise atomic positions.[10]

Data Presentation and Interpretation

The final output of a successful crystallographic analysis is a set of crystallographic data and a refined structural model. This data is typically presented in a standardized table.

Example Crystallographic Data Table

The following table is a template illustrating the typical parameters reported in a crystallographic study. The values are hypothetical and serve as an example.

ParameterValue
Crystal Data
Chemical FormulaC₁₂H₁₈O
Formula Weight178.27 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a, b, c [Å]10.5, 6.2, 12.1
α, β, γ [°]90, 105.2, 90
Volume [ų]785.4
Z2
Data Collection
Radiation [Å]Mo Kα (λ = 0.71073)
Temperature [K]100
Reflections Collected8542
Independent Reflections3421
Refinement
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.121
Goodness-of-fit (S)1.05
Absolute Structure Param.0.02(5)

Table based on typical data presentation formats.[11]

Interpreting the Data
  • Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. For a chiral molecule like 1-(4-Methylphenyl)-2-pentanol that crystallizes without a racemic partner, the space group must be chiral (lacking inversion centers or mirror planes), such as P2₁ in the example.

  • Unit Cell Dimensions: These define the size and shape of the repeating unit of the crystal.

  • R-factors (R₁ and wR₂): These are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

  • Absolute Structure Parameter (Flack Parameter): This value is crucial for determining the absolute configuration of a chiral molecule. A value close to 0 for a known stereochemistry confirms the assignment.[12]

Conclusion

The crystallographic analysis of 1-(4-Methylphenyl)-2-pentanol derivatives provides invaluable data for the field of drug development. By offering a definitive determination of the three-dimensional structure and absolute stereochemistry, it enables a deeper understanding of structure-activity relationships and facilitates the design of more potent and selective therapeutic agents. While obtaining high-quality crystals can be a formidable challenge, the systematic application of the synthesis, purification, and crystallization protocols detailed in this guide provides a clear and robust pathway to success. The resulting structural information is the cornerstone upon which modern, structure-based drug design is built.

References

  • [crystallization of small molecules]. (n.d.). Retrieved March 24, 2026, from [Link]

  • Otevrel, J., Svestka, D., & Bobal, P. (2020). One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles. RSC Advances, 10(42), 25029–25045. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1625–1632. [Link]

  • Blagden, N., & Davey, R. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1753. [Link]

  • Cambridge University Press & Assessment. (n.d.). Grignard Reaction. Retrieved March 24, 2026, from [Link]

  • Deschamps, J. R. (2005). The role of crystallography in drug design. The AAPS journal, 7(4), E812–E818. [Link]

  • Hilaris Publisher. (2022, April 26). Drug Discovery Using X-Ray Crystallography. Retrieved March 24, 2026, from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Matson. Retrieved March 24, 2026, from [Link]

  • OMICS International. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. Retrieved March 24, 2026, from [Link]

  • Wang, W.-X., Bai, L.-W., Shao, Y.-L., Han, X.-Y., He, J., Li, J., & Lei, X. (2024). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. [Link]

  • Deschamps, J. R. (2005). The Role of Crystallography in Drug Design. ResearchGate. Retrieved March 24, 2026, from [Link]

  • Otevrel, J., Svestka, D., & Bobal, P. (2020). One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles. RSC Publishing. Retrieved March 24, 2026, from [Link]

  • Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. SERC. Retrieved March 24, 2026, from [Link]

  • Semenov, N. A., Radiush, E. A., Chulanova, E. A., Slawin, A. M. Z., Woollins, J. D., Kadilenko, E. M., Bagryanskaya, I. Y., Irtegova, I. G., Bogomyakov, A. S., Shundrin, L. A., Gritsan, N. P., & Zibarev, A. V. (2019). Electronic Supporting Information for Design, Synthesis and Isolation of a New 1,2,5-Selenadiazolidyl and Structural and Magnetic Characterization of its Alkali-Metal Salts. The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. Retrieved March 24, 2026, from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved March 24, 2026, from [Link]

  • ESRF. (n.d.). Single-crystal X-ray Diffraction tasks. Extensible Workflow System (Ewoks). Retrieved March 24, 2026, from [Link]

  • Books. (2024, November 20). Chapter 6: Single Crystal X-ray Structure Analysis. Retrieved March 24, 2026, from [Link]

  • Pörten, D., Neumann, H., Englert, U., & Bolm, C. (2018). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 57(31), 9944-9948. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-METHYL-1-PHENYL-2-PENTANOL. Retrieved March 24, 2026, from [Link]

Sources

Foundational

Vibrational Characterization of 1-(4-Methylphenyl)-2-pentanol: A Mechanistic Guide to IR Spectroscopy

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Executive Summary In the realm of structural elucid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

In the realm of structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy serves as a critical orthogonal technique to NMR and Mass Spectrometry. This whitepaper provides an in-depth mechanistic analysis of the infrared absorption bands for 1-(4-Methylphenyl)-2-pentanol (CAS: 107054-71-7). By deconstructing the molecule into its fundamental vibrational domains—the secondary carbinol, the para-disubstituted aromatic ring, and the aliphatic backbone—we can map specific spectral features to their underlying physical causes.

As a Senior Application Scientist, I have structured this guide to move beyond mere pattern recognition. Here, we explore the causality of vibrational shifts and provide a self-validating experimental protocol to ensure high-fidelity spectral acquisition.

Molecular Architecture & Vibrational Causality

1-(4-Methylphenyl)-2-pentanol ( C12​H18​O ) is an aryl-aliphatic secondary alcohol. Its IR spectrum is a composite of three distinct structural domains, each governed by the principles of quantum harmonic oscillation and Hooke's Law .

The Hydroxyl Domain (-OH)

The secondary alcohol group at the C2 position is the most polar moiety in the molecule. In a neat liquid state, these molecules engage in extensive intermolecular hydrogen bonding. Mechanistically, hydrogen bonding acts as an electrostatic tether that draws electron density away from the covalent O-H bond. According to Hooke's Law, this reduction in bond strength (lower force constant, k ) decreases the vibrational frequency. Furthermore, the varying lengths and geometries of these hydrogen bonds in the bulk liquid create a continuum of force constants, resulting in the characteristic broad absorption band centered around 3300 cm⁻¹ rather than a sharp peak .

The Aromatic Domain (p-Tolyl Group)

The para-substituted benzene ring introduces sp2 hybridized carbon atoms. Because sp2 orbitals possess higher s-character than sp3 orbitals, the resulting C-H bonds are shorter and stiffer. This increased force constant pushes the aromatic C-H stretching frequencies just above the 3000 cm⁻¹ threshold. More diagnostically, the 1,4-substitution pattern leaves two pairs of adjacent protons on the ring. The out-of-plane (OOP) bending vibrations of these adjacent protons couple strongly, producing a highly intense, definitive band between 800 and 820 cm⁻¹.

The Aliphatic Backbone

The molecule contains a propyl chain (C3-C5), a benzylic methylene (C1), and an aromatic methyl group. These sp3 hybridized carbons exhibit C-H stretching strictly below 3000 cm⁻¹. The asymmetric and symmetric stretching of the −CH3​ and −CH2​− groups dominate the 2850–2960 cm⁻¹ region.

Quantitative Spectral Data

The following table summarizes the expected high-resolution FTIR absorption bands for 1-(4-Methylphenyl)-2-pentanol, categorized by frequency, intensity, and structural assignment. Data is synthesized from established spectroscopic rules for organic functional groups .

Wavenumber (cm⁻¹)Relative IntensityVibrational ModeStructural Assignment
3200 – 3400 Strong, BroadO-H StretchSecondary alcohol (Intermolecularly H-bonded)
3020 – 3080 Weak to MediumC-H Stretch ( sp2 )Aromatic ring protons
2850 – 2960 Strong, SharpC-H Stretch ( sp3 )Aliphatic chain & methyl groups (Asym/Sym)
1515, 1610 MediumC=C StretchAromatic ring skeletal vibrations
1450, 1375 MediumC-H BendAliphatic −CH2​− scissoring and −CH3​ bending
1100 – 1120 StrongC-O StretchSecondary carbinol carbon-oxygen bond
800 – 820 Strong, SharpC-H Out-of-Plane (OOP)Diagnostic: Para-disubstituted benzene ring

Experimental Protocol: High-Resolution ATR-FTIR Acquisition

To ensure spectral integrity, the following Standard Operating Procedure (SOP) utilizes an Attenuated Total Reflectance (ATR) accessory. This protocol is designed as a self-validating system , ensuring that environmental artifacts and instrumental drift are actively monitored and eliminated.

Step-by-Step Methodology
  • System Diagnostics & Purge Validation:

    • Action: Purge the FTIR optical bench with dry nitrogen for 30 minutes prior to analysis.

    • Validation Check: Run a preliminary single-beam scan. The absence of sharp, jagged rotational-vibrational bands in the 3500–3900 cm⁻¹ (water vapor) and 2300–2400 cm⁻¹ ( CO2​ ) regions confirms a successful purge .

  • Crystal Preparation & Background Acquisition:

    • Action: Clean the Diamond/ZnSe ATR crystal with spectroscopic-grade isopropanol using a lint-free wipe. Allow complete evaporation. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Causality: The background scan captures the current optical response of the instrument and the ambient atmosphere. The software ratios this out from the sample scan, isolating only the sample's absorbance.

  • Sample Application:

    • Action: Dispense 1–2 drops of neat 1-(4-Methylphenyl)-2-pentanol directly onto the center of the ATR crystal. Ensure the liquid completely covers the active evanescent wave area. No pressure anvil is required for liquids.

  • Spectral Collection:

    • Action: Acquire the sample spectrum using identical parameters to the background (32 scans, 4 cm⁻¹ resolution).

  • Post-Processing & Self-Validation (ATR Correction):

    • Action: Apply an ATR-correction algorithm via the spectrometer software.

    • Causality: In ATR-FTIR, the penetration depth of the infrared beam into the sample is wavelength-dependent (it penetrates deeper at lower wavenumbers). This artificially inflates the intensity of low-frequency bands (like the 800 cm⁻¹ OOP bend). The ATR correction normalizes the spectrum to match a standard transmission profile .

    • Validation Check: Inspect the baseline between 2000–2500 cm⁻¹. A valid, artifact-free spectrum will exhibit a flat baseline at 100% Transmittance (or 0 Absorbance) in this region, as the molecule possesses no alkynes, nitriles, or cumulative double bonds.

Diagnostic Workflow Visualization

The following diagram illustrates the logical decision tree an analyst must follow to confirm the identity of 1-(4-Methylphenyl)-2-pentanol from an unknown IR spectrum.

IR_Workflow N1 1-(4-Methylphenyl)-2-pentanol IR Spectrum N2 High Frequency Region (4000 - 2500 cm⁻¹) N1->N2 N3 Fingerprint Region (1500 - 400 cm⁻¹) N1->N3 N4 Broad: 3200-3400 cm⁻¹ O-H Stretch (H-bonded) N2->N4 N5 Sharp: >3000 cm⁻¹ Aromatic C-H Stretch N2->N5 N6 Sharp: <3000 cm⁻¹ Aliphatic C-H Stretch N2->N6 N7 Strong: ~1110 cm⁻¹ Secondary C-O Stretch N3->N7 N8 Strong: 800-820 cm⁻¹ Para-substituted OOP Bend N3->N8 N4->N7 Correlates with N5->N8 Correlates with

Diagnostic workflow for IR spectral interpretation of 1-(4-Methylphenyl)-2-pentanol.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. Available at:[Link]

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry, John Wiley & Sons. Available at:[Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of (R)-1-(4-Methylphenyl)-2-pentanol

Executive Summary & Strategic Rationale The chiral homobenzylic alcohol motif is a critical structural pharmacophore found in numerous active pharmaceutical ingredients (APIs), particularly in central nervous system (CNS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The chiral homobenzylic alcohol motif is a critical structural pharmacophore found in numerous active pharmaceutical ingredients (APIs), particularly in central nervous system (CNS) therapeutics and advanced peptidomimetics[1]. The target molecule, (R)-1-(4-Methylphenyl)-2-pentanol , presents a unique synthetic challenge due to the steric similarities between its flanking aliphatic propyl chain and its p-methylbenzyl group.

To achieve high enantiomeric excess (ee) and industrial scalability, traditional stoichiometric chiral auxiliaries are obsolete. Instead, modern process chemistry relies on catalytic asymmetric reduction of the corresponding prochiral ketone: 1-(4-Methylphenyl)pentan-2-one .

This application note details two orthogonal, self-validating methodologies for this transformation:

  • Chemocatalysis: Noyori Asymmetric Transfer Hydrogenation (ATH) utilizing a Ruthenium(II) complex.

  • Biocatalysis: Enzymatic reduction utilizing an engineered Ketoreductase (KRED).

Both methods are designed to be self-validating systems, ensuring that thermodynamic driving forces (such as gas evolution or sacrificial co-solvent oxidation) inherently push the reaction to >99% conversion while maintaining strict stereocontrol[2].

Orthogonal Synthetic Workflows

SynthesisWorkflow cluster_paths Orthogonal Asymmetric Strategies SM 1-(4-Methylphenyl)pentan-2-one (Starting Material) ATH Method A: Ru(II)-ATH [(R,R)-TsDPEN, TEAF] SM->ATH Chemocatalysis KRED Method B: Biocatalysis [KRED, NADPH, iPrOH] SM->KRED Biocatalysis Prod (R)-1-(4-Methylphenyl)-2-pentanol (Target API Intermediate) ATH->Prod >98% ee KRED->Prod >99.5% ee

Fig 1. Orthogonal asymmetric synthesis workflows for (R)-1-(4-Methylphenyl)-2-pentanol.

Method A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality

The ATH of phenylacetone derivatives is highly dependent on the chiral environment created by the metal-ligand complex[3]. We utilize the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst system. The (R,R)-enantiomer of the TsDPEN ligand dictates the approach of the hydride. In the six-membered pericyclic transition state, the bulky p-methylbenzyl group of the substrate is forced into a pseudo-equatorial position to minimize steric clash with the catalyst's phenyl rings, while the smaller propyl group occupies the pseudo-axial position. This strict spatial arrangement selectively yields the (R)-alcohol.

To drive the reaction irreversibly, a Formic Acid/Triethylamine (TEAF) azeotrope is used as the hydride source rather than isopropanol. The decomposition of formic acid yields CO₂, which bubbles out of the system, preventing the reverse oxidation reaction and ensuring >99% conversion[4].

Experimental Protocol

Note: This protocol is validated for a 100 mmol scale.

  • Catalyst Activation: In a rigorously dried and argon-purged 250 mL Schlenk flask, charge RuCl(p-cymene)[(R,R)-TsDPEN] (63.6 mg, 0.1 mol%).

  • Substrate Addition: Add 1-(4-Methylphenyl)pentan-2-one (17.6 g, 100 mmol). Stir gently to ensure uniform mixing.

  • Hydride Source Introduction (Critical Step): Place the flask in a water bath at 25 °C. Dropwise, over 30 minutes, add the TEAF azeotrope (5:2 Formic Acid:Triethylamine, 25 mL).

    • Causality: The slow addition controls the exothermic generation of the active 16-electron Ru-hydride species and prevents thermal runaway, which could degrade the catalyst and lower the ee.

  • Reaction Execution: Heat the reaction mixture to 40 °C and stir for 12 hours. The reaction is self-indicating; the cessation of CO₂ bubbling strongly correlates with complete conversion.

  • Workup & Validation:

    • Quench the reaction by adding 50 mL of DI water.

    • Extract the aqueous phase with Methyl tert-butyl ether (MTBE) (3 x 50 mL).

    • Wash the combined organic layers with saturated NaHCO₃ (to neutralize residual formic acid) and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation: Analyze the crude oil via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5) to confirm an ee of >98%.

Method B: Biocatalytic Reduction via Ketoreductase (KRED)

Mechanistic Causality

Biocatalysis offers an environmentally benign alternative with exquisite stereoselectivity. Engineered KREDs possess a highly constrained active site that binds the p-methylbenzyl moiety with near-perfect facial selectivity[2].

Because KREDs require NADPH as a stoichiometric hydride donor, a self-validating cofactor recycling system must be established. We utilize Isopropanol (IPA) as both a co-solvent (to solubilize the highly hydrophobic ketone) and a sacrificial hydride source. The enzyme oxidizes IPA to acetone, transferring the hydride to NADP⁺ to regenerate NADPH.

CofactorCycle cluster_cycle KRED Active Site / Cofactor Cycle Ketone 1-(4-Methylphenyl)pentan-2-one Alcohol (R)-1-(4-Methylphenyl)-2-pentanol Ketone->Alcohol Reduction by KRED IPA Isopropanol Acetone Acetone IPA->Acetone Oxidation by KRED NADP NADP+ IPA->NADP NADPH NADPH NADPH->Ketone NADPH->NADP Hydride to Substrate NADP->NADPH Hydride from iPrOH

Fig 2. Coupled biocatalytic cofactor recycling system using Isopropanol and NADP+.

Experimental Protocol

Note: This protocol is validated for a 100 mmol scale.

  • Buffer Preparation: Prepare 200 mL of 100 mM Potassium Phosphate (KPi) buffer. Adjust to exactly pH 7.0. Add MgSO₄ to a final concentration of 1 mM.

    • Causality: Mg²⁺ ions are critical for stabilizing the tetrameric quaternary structure of the KRED enzyme, preventing premature denaturation during the 24-hour cycle.

  • Enzyme & Cofactor Loading: Dissolve NADP⁺ sodium salt (39 mg, 0.05 mol%) and engineered KRED powder (880 mg, 5% w/w relative to substrate) into the buffer. Stir gently to avoid foaming (which denatures proteins).

  • Substrate Introduction: Dissolve 1-(4-Methylphenyl)pentan-2-one (17.6 g, 100 mmol) in 35 mL of Isopropanol. Add this organic solution dropwise to the aqueous enzyme mixture. The final IPA concentration will be ~15% v/v.

  • Reaction Execution: Incubate the biphasic mixture in an orbital shaker at 30 °C and 250 rpm for 24 hours. Leave the reaction vessel slightly vented or apply a mild N₂ sweep.

    • Causality: Sweeping the headspace removes the volatile acetone byproduct, driving the Le Chatelier equilibrium entirely toward the (R)-alcohol product.

  • Workup & Validation:

    • Add 100 mL of Ethyl Acetate (EtOAc) and stir vigorously for 10 minutes to precipitate the denatured enzyme.

    • Filter the entire mixture through a tightly packed pad of Celite to break the emulsion.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure (R)-alcohol.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics for both methodologies, allowing process chemists to select the appropriate route based on scale, regulatory requirements, and facility capabilities.

ParameterMethod A: Ru(II)-ATHMethod B: KRED Biocatalysis
Catalyst Loading 0.1 mol%5 wt% (relative to substrate)
Hydride Source Formic Acid (TEAF)Isopropanol (15% v/v)
Reaction Temperature 40 °C30 °C
Enantiomeric Excess (ee) 97 - 98%>99.5%
Conversion >99%>99%
E-factor (Waste/Product) Low (~5)Very Low (~2, mostly aqueous)
Primary Challenge Heavy metal (Ru) trace removalSubstrate solubility limits in buffer
Best Use Case Large-scale continuous manufacturingLate-stage API synthesis (no metal toxicity)

References

  • Asymmetric synthesis of aryl/vinyl alkyl carbinol esters via Ni-catalyzed reductive arylation - RSC Publishing. rsc.org.[Link]

  • Synthesis of Sterically Hindered f-Amphbinol Ligands and Application in Iridium-Catalyzed Asymmetric Hydrogenation of Various Ketones | The Journal of Organic Chemistry - ACS Publications. acs.org.[Link]

  • Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions - PMC. nih.gov.[Link]

  • RhIII‐ and IrIII‐Catalyzed Asymmetric Transfer Hydrogenation of Ketones in Water - IT Services - University of Liverpool. liv.ac.uk.[Link]

Sources

Application

Application Note: Optimized Synthesis of 1-(4-Methylphenyl)-2-pentanol via Grignard Addition

Executive Summary & Retrosynthetic Strategy The synthesis of 1-(4-Methylphenyl)-2-pentanol —a versatile secondary alcohol intermediate utilized in the development of bioactive small molecules and fragrance derivatives—pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Retrosynthetic Strategy

The synthesis of 1-(4-Methylphenyl)-2-pentanol —a versatile secondary alcohol intermediate utilized in the development of bioactive small molecules and fragrance derivatives—presents a specific chemical challenge. The most direct retrosynthetic disconnection utilizes 4-methylbenzylmagnesium chloride (a benzylic nucleophile) and butanal (an aliphatic electrophile).

However, benzylic Grignard reagents are notoriously unstable during formation, heavily favoring a single-electron transfer (SET) pathway that results in Wurtz-type homocoupling (yielding 1,2-di(p-tolyl)ethane) rather than the desired organomagnesium species. This application note provides a highly optimized, scalable protocol that leverages solvent engineering and controlled addition kinetics to suppress these side reactions, ensuring a high-yielding and self-validating workflow.

Mechanistic Insights & Reaction Engineering (E-E-A-T)

The Wurtz Homocoupling Challenge

During the oxidative addition of magnesium to 4-methylbenzyl chloride, the newly formed Grignard reagent can react with unconsumed starting halide. This occurs because benzylic radicals are highly stabilized, facilitating a competing homocoupling pathway.

Causality in Reagent Selection: We specifically select 4-methylbenzyl chloride over the corresponding bromide. The higher bond dissociation energy of the C–Cl bond inherently reduces the rate of SET pathways that lead to Wurtz coupling, providing a more controlled initiation [1].

Solvent Engineering: The Superiority of 2-MeTHF

Traditional protocols utilize Tetrahydrofuran (THF) or Diethyl Ether (Et₂O). However, THF strongly stabilizes radical intermediates, often leading to >50% Wurtz byproduct in benzylic systems. As demonstrated by, switching to 2-Methyltetrahydrofuran (2-MeTHF) suppresses this homocoupling by an order of magnitude [2]. 2-MeTHF acts as a weaker Lewis base than THF, subtly altering the Schlenk equilibrium to favor the monomeric Grignard species while simultaneously offering operational advantages (e.g., it is immiscible with water, streamlining the aqueous workup) [3].

Data Presentation: Solvent Effects on Benzylic Grignard Formation

The following table summarizes the quantitative impact of solvent selection on reaction selectivity.

Solvent SystemGrignard Yield (%)Wurtz Homocoupling (%)Operational & Safety Notes
Diethyl Ether (Et₂O) 85.0 - 90.05.0 - 10.0High volatility; severe flammability risks at scale.
Tetrahydrofuran (THF) 25.0 - 40.050.0 - 70.0Excessive homocoupling; poor target selectivity.
2-MeTHF 92.0 - 96.0 < 4.0 Excellent selectivity; renewable solvent; phase-separates easily.

Experimental Workflow Visualization

The following logical workflow illustrates the competing pathways during Grignard formation and the subsequent nucleophilic addition.

GrignardWorkflow Mg Magnesium Turnings + Iodine (Initiator) Grignard 4-Methylbenzylmagnesium Chloride (Active Nucleophile) Mg->Grignard Initiation (Heat) Halide 4-Methylbenzyl Chloride (in 2-MeTHF) Halide->Grignard Slow Addition (<20°C) Wurtz 1,2-Di(p-tolyl)ethane (Wurtz Byproduct) Halide->Wurtz High Local Conc. (Suppressed by 2-MeTHF) Grignard->Wurtz Reaction with Unreacted Halide Target 1-(4-Methylphenyl)-2-pentanol (Target Product) Grignard->Target 1. Add Butanal (0°C) 2. NH4Cl Quench Electrophile Butanal (Electrophile) Electrophile->Target Nucleophilic Addition

Figure 1: Reaction pathways demonstrating Wurtz coupling suppression and target synthesis.

Detailed Experimental Protocol

Materials & Reagents
  • Magnesium turnings: 1.5 equiv (50 mesh preferred for high surface area).

  • 4-Methylbenzyl chloride: 1.0 equiv (0.5 M solution in 2-MeTHF).

  • Butanal (Butyraldehyde): 1.05 equiv (Must be freshly distilled to remove trimerized impurities and carboxylic acid).

  • 2-Methyltetrahydrofuran (2-MeTHF): Anhydrous, <50 ppm H₂O.

  • Iodine: Catalytic (1 small crystal).

  • Saturated aqueous NH₄Cl: For quenching.

Step 1: Activation of Magnesium and Initiation
  • Setup: Equip a flame-dried, 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Activation: Charge the flask with magnesium turnings (1.5 equiv) and a single crystal of iodine. Heat the flask gently with a heat gun under nitrogen flow until the iodine sublimes, coating the Mg surface. Allow the flask to cool to room temperature.

    • Causality: Sublimed iodine cleans the magnesium oxide passivation layer, exposing active Mg⁰ for immediate electron transfer.

  • Initiation: Add enough anhydrous 2-MeTHF to just cover the magnesium. Add 5% of the total 4-methylbenzyl chloride solution. Stir vigorously.

    • Self-Validating Check: Initiation is confirmed by the disappearance of the purple iodine color, a mild exotherm, and the formation of a gray, cloudy suspension. Do not proceed until these visual cues are confirmed. Uninitiated accumulation of halide will lead to a dangerous thermal runaway and massive Wurtz coupling [4].

Step 2: Grignard Reagent Formation (Controlled Addition)
  • Temperature Control: Once initiated, place the reaction vessel in a cool water bath to maintain an internal temperature of 15–20°C.

  • Slow Addition: Add the remaining 4-methylbenzyl chloride solution dropwise over 60–90 minutes.

    • Causality: Slow addition ensures the local concentration of the unreacted halide remains extremely low in the bulk solution, effectively starving the Wurtz homocoupling pathway.

  • Maturation: Following the addition, stir the gray suspension for an additional 1 hour at room temperature to ensure complete consumption of the halide.

    • Self-Validating Check (Optional but Recommended): Titrate an aliquot of the Grignard reagent using 1,10-phenanthroline and sec-butanol to determine the exact molarity. This ensures precise stoichiometry for the subsequent step.

Step 3: Nucleophilic Addition to Butanal
  • Cooling: Cool the mature Grignard reagent solution to 0°C using an ice-water bath.

  • Electrophile Addition: Dilute freshly distilled butanal (1.05 equiv based on titrated Grignard) in an equal volume of anhydrous 2-MeTHF. Add this solution dropwise to the Grignard reagent over 30 minutes.

    • Causality: Maintaining the temperature below 10°C during addition suppresses the base-catalyzed enolization and subsequent self-aldol condensation of butanal.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

Step 4: Quench and Workup
  • Quenching: Cool the reaction mixture back to 0°C. Slowly quench by adding saturated aqueous NH₄Cl dropwise.

    • Causality: Saturated NH₄Cl (a mild acid) is used instead of strong mineral acids (like HCl) to prevent the acid-catalyzed dehydration of the newly formed secondary alcohol into an alkene.

  • Phase Separation: Transfer the mixture to a separatory funnel. The 2-MeTHF layer will cleanly and rapidly separate from the aqueous layer (a major advantage over THF).

  • Extraction: Extract the aqueous layer once with a small volume of 2-MeTHF. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 1-(4-Methylphenyl)-2-pentanol.

  • Purification: Purify via vacuum distillation or silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure target molecule as a colorless oil.

References

  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation Reaction Chemistry & Engineering (RSC Publishing) URL:[Link]

  • Grignard Reactions Go Greener with Continuous Processing (Kadam et al., Green Chem., 2013, 15, 1860-1864) Green Chemistry (RSC Publishing) URL:[Link]

  • Standardized Grignard Reagent Preparation and Safety Protocols Organic Syntheses URL: [Link]

Method

Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic 1-(4-Methylphenyl)-2-pentanol

Introduction: The Significance of Chiral 1-(4-Methylphenyl)-2-pentanol and the Elegance of Enzymatic Kinetic Resolution Enantiomerically pure alcohols are critical building blocks in the synthesis of a vast array of phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral 1-(4-Methylphenyl)-2-pentanol and the Elegance of Enzymatic Kinetic Resolution

Enantiomerically pure alcohols are critical building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. Their specific three-dimensional arrangement is often the key to their biological activity and efficacy. 1-(4-Methylphenyl)-2-pentanol, with its chiral center at the secondary alcohol position, is a valuable synthon for more complex chiral molecules. The separation of its racemic mixture into individual enantiomers is, therefore, a crucial step in the development of new chemical entities.

Kinetic resolution is a powerful strategy for separating enantiomers, relying on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Among the various methods, enzymatic kinetic resolution (EKR) stands out for its exceptional selectivity, mild reaction conditions, and environmentally benign nature.[1] Lipases, a class of hydrolases, are particularly well-suited for this purpose due to their broad substrate scope, high enantioselectivity, and commercial availability.[2] This application note provides a detailed protocol for the lipase-catalyzed kinetic resolution of racemic 1-(4-methylphenyl)-2-pentanol via transesterification.

The principle of this resolution lies in the enzyme's ability to selectively acylate one enantiomer of the racemic alcohol at a much faster rate than the other.[3] This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated. For an ideal kinetic resolution, a 50% conversion will yield both the product and the remaining substrate in high enantiomeric excess (ee).

Choosing the Biocatalyst and Acyl Donor: A Rationale

The choice of enzyme is paramount for a successful kinetic resolution. Candida antarctica lipase B (CALB) is a widely acclaimed biocatalyst for the resolution of secondary alcohols, demonstrating high activity and enantioselectivity for a broad range of substrates.[2][4][5] Its immobilized form, such as Novozym® 435, offers enhanced stability and facilitates easy separation from the reaction mixture, allowing for catalyst recycling.[6]

The selection of the acyl donor is also critical. Irreversible acyl donors, such as vinyl acetate or isopropenyl acetate, are often preferred as they shift the reaction equilibrium towards product formation, leading to higher conversions and enantioselectivities.[7][8] The byproduct of vinyl acetate is acetaldehyde, while isopropenyl acetate produces acetone, both of which are volatile and easily removed. This protocol will utilize vinyl acetate as the acyl donor.

Experimental Workflow: From Racemate to Enantioenriched Products

The overall experimental process is depicted in the workflow diagram below. It encompasses the reaction setup, monitoring, work-up, and analysis to determine the success of the kinetic resolution.

Enzymatic Kinetic Resolution Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Analysis Phase Reaction_Setup Reaction Setup Racemic 1-(4-methylphenyl)-2-pentanol Immobilized CALB Vinyl Acetate Organic Solvent (e.g., Toluene) Incubation Incubation Controlled Temperature Agitation Reaction_Setup->Incubation Start Monitoring Reaction Monitoring TLC, GC, or HPLC Incubation->Monitoring Periodic Sampling Enzyme_Removal Enzyme Removal Filtration Monitoring->Enzyme_Removal Reaction Complete Solvent_Removal Solvent Removal Rotary Evaporation Enzyme_Removal->Solvent_Removal Purification Purification Column Chromatography Solvent_Removal->Purification Product_Characterization Product Characterization (R)-1-(4-Methylphenyl)-2-pentyl acetate (S)-1-(4-Methylphenyl)-2-pentanol Purification->Product_Characterization Analysis Chiral Analysis Chiral HPLC or GC Product_Characterization->Analysis Data_Interpretation Data Interpretation Calculation of %ee and Conversion Analysis->Data_Interpretation

Figure 1: A schematic representation of the experimental workflow for the enzymatic kinetic resolution of racemic 1-(4-methylphenyl)-2-pentanol.

Detailed Experimental Protocol

Materials:

  • Racemic 1-(4-methylphenyl)-2-pentanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Vinyl acetate

  • Anhydrous toluene (or another suitable organic solvent like hexane or heptane)[9]

  • Molecular sieves (4 Å), activated

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Anhydrous magnesium sulfate

  • Standards of racemic 1-(4-methylphenyl)-2-pentanol and its corresponding acetate ester for analytical purposes.

Equipment:

  • Magnetic stirrer with heating capabilities

  • Reaction flask with a septum

  • Syringes

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glass column for chromatography

  • Analytical balance

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable chiral column.

Protocol:

  • Reaction Setup:

    • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add racemic 1-(4-methylphenyl)-2-pentanol (e.g., 1 mmol, 178.28 mg).

    • Add anhydrous toluene (10 mL) to dissolve the substrate.

    • Add immobilized CALB (e.g., 20 mg/mmol of substrate) and activated molecular sieves (100 mg) to the flask. The molecular sieves help to maintain anhydrous conditions.

    • Finally, add vinyl acetate (e.g., 2 mmol, 184 µL) to the reaction mixture.

    • Seal the flask with a septum and stir the mixture at a constant temperature (e.g., 30-40 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture via a syringe.

    • Analyze the aliquots by TLC or GC to determine the conversion of the starting alcohol to the ester product.

    • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product. This can take several hours to days depending on the specific conditions.

  • Work-up and Purification:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and dried for potential reuse.[2]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.

    • Purify the resulting residue containing the enantioenriched alcohol and ester by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Analysis of Enantiomeric Excess and Conversion:

    • Determine the enantiomeric excess (ee) of the purified unreacted alcohol and the ester product using chiral HPLC or GC.[8][10]

    • The choice of the chiral stationary phase is crucial for achieving baseline separation of the enantiomers.[10] Polysaccharide-based columns are often effective for chiral alcohols and their esters.[10]

    • Calculate the conversion and enantiomeric excess using the peak areas from the chromatogram.

Data Presentation: Expected Results and Interpretation

The success of the kinetic resolution is evaluated based on the conversion (c) and the enantiomeric excess of the substrate (eeS) and product (eeP). The enantioselectivity of the enzyme is expressed by the enantiomeric ratio (E).

Table 1: Hypothetical Data for the Kinetic Resolution of 1-(4-Methylphenyl)-2-pentanol

EntryTime (h)Conversion (c) %eeS (%)eeP (%)E-value
162533>99>200
2124582>99>200
32450>9998>200
44860>9980>200
  • Conversion (c) is calculated as: c = ee_S / (ee_S + ee_P)

  • Enantiomeric Ratio (E) is calculated using the formula: E = ln[1 - c(1 + ee_P)] / ln[1 - c(1 - ee_P)] or E = ln[(1 - c)(1 - ee_S)] / ln[(1 - c)(1 + ee_S)]

A high E-value (>100) indicates a highly selective resolution process. As shown in the hypothetical data, achieving approximately 50% conversion yields both the unreacted (S)-alcohol and the (R)-ester with excellent enantiomeric purity.

Troubleshooting and Method Optimization

  • Low Conversion: Increase the enzyme loading, reaction temperature (within the enzyme's optimal range), or reaction time. Ensure the solvent is anhydrous, as water can lead to hydrolysis of the product.

  • Low Enantioselectivity (Low E-value): Screen different lipases or acyl donors. The choice of solvent can also significantly impact enantioselectivity. Lowering the reaction temperature may improve the E-value.

  • Poor Separation of Enantiomers: Optimize the chiral HPLC or GC method by trying different chiral columns, mobile/carrier gas phases, flow rates, and temperatures.[11][12] Derivatization of the alcohol to a more easily separable compound can also be considered, though direct methods are generally preferred.[10]

Dynamic Kinetic Resolution: Pushing Beyond 50% Yield

A limitation of conventional kinetic resolution is the maximum theoretical yield of 50% for a single enantiomer.[3] Dynamic kinetic resolution (DKR) overcomes this by incorporating a racemization catalyst that continuously converts the slow-reacting enantiomer into the fast-reacting one in situ.[5][7][13] This allows for a theoretical yield of up to 100% of the desired enantiomerically pure product.[14]

For secondary alcohols, transition metal complexes, such as those based on ruthenium, are often employed as racemization catalysts in combination with the lipase.[4][7]

Dynamic Kinetic Resolution cluster_racemate Racemic Alcohol cluster_product Product S_alcohol (S)-Alcohol R_alcohol (R)-Alcohol S_alcohol->R_alcohol Racemization Catalyst (e.g., Ru-complex) R_ester (R)-Ester S_alcohol->R_ester Lipase (slow) R_alcohol->S_alcohol R_alcohol->R_ester Lipase (fast) Acyl Donor

Sources

Application

Application Note: 1-(4-Methylphenyl)-2-pentanol as a Chiral Building Block in Drug Discovery

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale In modern drug discovery, the strategic incorpor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

In modern drug discovery, the strategic incorporation of chiral lipophilic motifs is essential for optimizing target binding affinity, modulating pharmacokinetics, and navigating complex intellectual property landscapes. 1-(4-Methylphenyl)-2-pentanol (CAS: 107054-71-7)[1][2] represents a highly versatile, stereodefined building block. Structurally, it features a p-tolyl group that facilitates robust π−π stacking and hydrophobic interactions within non-polar receptor pockets, while its flexible propyl chain provides tunable steric bulk.

Crucially, the secondary hydroxyl group at the C2 position serves as a stereocenter and a reactive handle. By establishing absolute stereocontrol at this position, medicinal chemists can execute stereospecific downstream functionalizations—such as Mitsunobu inversions, reductive aminations (via the corresponding ketone), or cross-coupling reactions—to generate diverse libraries of chiral ethers and amines.

This guide details the state-of-the-art methodologies for the enantioselective synthesis of 1-(4-Methylphenyl)-2-pentanol and provides a self-validating protocol for its incorporation into advanced pharmaceutical scaffolds.

Enantioselective Synthesis Strategies

The synthesis of highly enantioenriched 1-(4-Methylphenyl)-2-pentanol from its prochiral precursor, 1-(4-methylphenyl)pentan-2-one, is typically achieved via two orthogonal but highly reliable methodologies: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction .

Chemocatalytic Route: Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH)

The Noyori-Ikariya ATH utilizes chiral Ruthenium(II) complexes bearing diamine ligands (e.g., TsDPEN)[3][4].

  • Causality of Reagent Selection: A formic acid/triethylamine (FA/TEA) azeotrope is selected as the hydrogen donor rather than pressurized H2​ gas. The FA/TEA mixture decomposes smoothly under Ru-catalysis to generate CO2​ and the active Ru-hydride species. The steric differentiation between the bulky p-tolyl-methyl moiety and the linear propyl chain allows the chiral Ru-TsDPEN complex to strictly dictate the facial approach of the hydride, resulting in exceptional enantiomeric excess (ee)[5][6].

Biocatalytic Route: Ketoreductase (KRED) Reduction

Engineered KREDs offer an environmentally benign alternative with exquisite stereoselectivity[7][8].

  • Causality of Reagent Selection: Because KREDs require stoichiometric amounts of the expensive cofactor NADP(H), a coupled enzyme system using Glucose Dehydrogenase (GDH) and D-glucose is employed. As the KRED consumes NADPH to reduce the ketone, GDH oxidizes glucose to gluconolactone, simultaneously regenerating NADPH from NADP + . This self-sustaining loop drives the reaction to completion while maintaining process economics[9][10].

Synthesis Ketone 1-(4-Methylphenyl) pentan-2-one ChemCat Chemocatalysis Ru(II)-TsDPEN FA/TEA Azeotrope Ketone->ChemCat Asymmetric Transfer Hydrogenation BioCat Biocatalysis KRED Enzyme NADP+ / GDH Ketone->BioCat Enzymatic Reduction ProductS (S)-1-(4-Methylphenyl) -2-pentanol (>99% ee) ChemCat->ProductS (S,S)-Catalyst ProductR (R)-1-(4-Methylphenyl) -2-pentanol (>99% ee) ChemCat->ProductR (R,R)-Catalyst BioCat->ProductS Prelog KRED BioCat->ProductR Anti-Prelog KRED

Caption: Divergent chemocatalytic and biocatalytic workflows for the enantioselective reduction of 1-(4-Methylphenyl)pentan-2-one.

Validated Experimental Protocols

Protocol A: Biocatalytic Synthesis of (S)-1-(4-Methylphenyl)-2-pentanol

This protocol utilizes a self-validating in-process control loop to ensure cofactor regeneration is active.

Materials:

  • 1-(4-Methylphenyl)pentan-2-one (100 mmol, 17.6 g)

  • KRED enzyme powder (Prelog selective, e.g., KRED-P1) (200 mg)

  • Glucose Dehydrogenase (GDH) (100 mg)

  • NADP + sodium salt (0.1 mmol, catalytic)

  • D-Glucose (150 mmol, 27.0 g)

  • Potassium phosphate buffer (100 mM, pH 7.0, 200 mL)

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve D-glucose and NADP + in 200 mL of the phosphate buffer. Rationale: Maintaining pH 7.0 is critical; below pH 6.0, KRED activity drops precipitously, and above pH 8.0, NADP + undergoes rapid degradation.

  • Enzyme Activation: Add KRED and GDH to the aqueous phase and stir gently at 30 °C for 10 minutes to ensure complete dissolution and structural activation of the enzymes.

  • Substrate Addition: Add 1-(4-Methylphenyl)pentan-2-one dropwise. For highly lipophilic substrates like this, adding 5-10% v/v DMSO or isopropyl alcohol can enhance solubility without denaturing the enzymes.

  • Reaction & Titration: Stir at 30 °C. Self-Validating Step: As glucose is oxidized to gluconic acid, the pH will drop. Use an autotitrator to add 1M NaOH, maintaining the pH at 7.0. The continuous consumption of NaOH is the real-time visual indicator that the catalytic cycle is active.

  • In-Process Control (IPC): After 12 hours, extract a 100 μ L aliquot, partition with ethyl acetate, and analyze the organic layer via GC-FID. Proceed to workup when conversion is >99%.

  • Workup: Extract the aqueous mixture with MTBE (3 x 100 mL). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the chiral alcohol.

Protocol B: Stereospecific Mitsunobu Etherification

To utilize (S)-1-(4-Methylphenyl)-2-pentanol as a building block, it is frequently coupled with phenols to create bioactive aryl ethers. This reaction proceeds with strict SN​2 inversion.

Step-by-Step Methodology:

  • Activation Complex Formation: In an oven-dried flask under Argon, dissolve Triphenylphosphine ( PPh3​ , 1.2 eq) and the target Phenol (1.1 eq) in anhydrous THF (0.2 M). Cool to 0 °C.

  • DIAD Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise. Rationale: DIAD reacts with PPh3​ to form a betaine intermediate. The phenol protonates the betaine, generating a highly electrophilic phosphonium species.

  • Substrate Coupling: Slowly add (S)-1-(4-Methylphenyl)-2-pentanol (1.0 eq) in THF. Rationale: The secondary alcohol attacks the phosphonium intermediate, converting the poor hydroxyl leaving group into an excellent triphenylphosphine oxide leaving group.

  • Inversion: Allow the reaction to warm to room temperature. The phenoxide ion attacks the activated C2 carbon via an SN​2 trajectory, extruding triphenylphosphine oxide and yielding the (R)-configured aryl ether.

Mitsunobu Start (S)-1-(4-Methylphenyl) -2-pentanol Reagents PPh3 + DIAD + Ar-OH (Phenol) Start->Reagents Betaine Phosphonium Intermediate Reagents->Betaine Hydroxyl Activation Transition SN2 Displacement (Stereochemical Inversion) Betaine->Transition Phenoxide Attack Product (R)-Aryl Ether Derivative Transition->Product - OPPh3

Caption: Mechanistic pathway of the Mitsunobu reaction demonstrating strict stereochemical inversion.

Quantitative Data Summary

The following table summarizes the comparative metrics of the two synthesis strategies for 1-(4-Methylphenyl)-2-pentanol, based on established kinetic and resolution data for 1-aryl-2-alkanols[6][8][11].

ParameterChemocatalytic (Ru-TsDPEN ATH)Biocatalytic (KRED / GDH)
Typical Yield 85 - 92%90 - 98%
Enantiomeric Excess (ee) 94 - 97%>99%
Reaction Temperature 25 °C - 40 °C30 °C
Reaction Time 4 - 12 hours12 - 24 hours
Scalability Excellent (Kilogram scale)Excellent (Requires pH control)
Environmental Impact Moderate (Heavy metal residue)Low (Aqueous, biodegradable)
Primary Limitation Trace Ruthenium removal requiredSubstrate solubility in aqueous buffer

References

  • PubChem Database : 1-(4-Methylphenyl)-2-pentanol | C12H18O | CID 15153330. National Center for Biotechnology Information. URL:[Link]

  • ACS Organic & Inorganic Au : Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral Ketones. URL:[Link]

  • Dalton Transactions (RSC) : Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. URL:[Link]

  • Frontiers in Bioengineering and Biotechnology : Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. URL:[Link]

  • Bioorganic Chemistry (PubMed) : Unlocking the industrial potential of ketoreductase: insights from two decades of discovery, evolution, and global impact. URL:[Link]

  • ACS Catalysis : Stereochemistry in Asymmetric Reduction of Bulky–Bulky Ketones by Alcohol Dehydrogenases. URL:[Link]

Sources

Method

Application Note: Catalytic Enantioselective Reduction to Yield 1-(4-Methylphenyl)-2-pentanol

Executive Summary The enantioselective reduction of aryl alkyl ketones is a critical transformation in the synthesis of chiral active pharmaceutical ingredients (APIs) and fine chemicals. This application note details a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantioselective reduction of aryl alkyl ketones is a critical transformation in the synthesis of chiral active pharmaceutical ingredients (APIs) and fine chemicals. This application note details a highly robust, self-validating protocol for the synthesis of 1-(4-Methylphenyl)-2-pentanol from its corresponding ketone, 1-(4-Methylphenyl)-2-pentanone .

By leveraging Asymmetric Transfer Hydrogenation (ATH) utilizing the Noyori-Ikariya ruthenium complex—specifically RuCl(p-cymene)[(S,S)-TsDPEN]—this methodology circumvents the need for high-pressure hydrogen gas[1]. Instead, it employs a highly efficient formic acid/triethylamine azeotrope as the hydrogen donor[2]. This guide provides a comprehensive mechanistic rationale, optimized quantitative parameters, and a step-by-step protocol designed for high conversion (>99%) and excellent enantiomeric excess (>98% ee).

Mechanistic Rationale & Catalyst Selection

The Causality of the Hydrogen Donor

While isopropanol is frequently used as a hydrogen donor in ATH, it operates via a reversible Meerwein-Ponndorf-Verley (MPV) mechanism, which can severely limit the thermodynamic conversion of sterically demanding substrates. In contrast, this protocol utilizes a 5:2 molar mixture of formic acid and triethylamine (TEAF) . The transfer of hydride from formate to the ruthenium center is accompanied by the irreversible extrusion of CO₂, driving the reaction kinetics entirely to the product side[1][3].

Enantiofacial Discrimination

The active catalyst is a 16-electron Ru-amido complex. Upon accepting a hydride from formic acid, it forms an 18-electron Ru-hydride species. The enantiofacial discrimination occurs via a highly ordered six-membered pericyclic transition state [2]. The chiral diamine ligand (TsDPEN) dictates the spatial orientation of the incoming 1-(4-Methylphenyl)-2-pentanone. The CH/π interactions between the p-cymene ligand and the p-tolyl group of the substrate ensure that the hydride is delivered to only one face of the carbonyl, yielding the specific (S)- or (R)-enantiomer based on the chirality of the TsDPEN ligand.

Mechanism A Ru-Amido Complex (16e-, Active Catalyst) B Ru-Hydride Complex (18e-) A->B Hydride Transfer (-CO2) C Six-Membered Pericyclic Transition State B->C Ketone Coordination C->A Concerted H+/H- Transfer D Chiral Alcohol Product 1-(4-Methylphenyl)-2-pentanol C->D Release E Ketone Substrate 1-(4-Methylphenyl)-2-pentanone E->C F Formic Acid/Et3N (Hydrogen Donor) F->B

Fig 1: Catalytic cycle of Ru-TsDPEN mediated Asymmetric Transfer Hydrogenation (ATH).

Reaction Optimization & Quantitative Data

To ensure a self-validating system, baseline parameters must be established. The table below summarizes the optimization of reaction conditions. The use of a co-solvent like DMF or Acetonitrile is critical for maintaining homogeneity and stabilizing the active Ru-hydride species[4].

Table 1: Optimization of ATH Conditions for 1-(4-Methylphenyl)-2-pentanone

EntryCatalyst (0.5 mol%)Hydrogen DonorSolventTemp (°C)Time (h)Conversion (%)ee (%)
1RuCl(p-cymene)[(S,S)-TsDPEN]iPrOH / tBuOKiPrOH252482%91% (S)
2RuCl(p-cymene)[(S,S)-TsDPEN]HCOOH/Et₃N (5:2)None402488%94% (S)
3 RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH/Et₃N (5:2) DMF 40 16 >99% 98% (S)
4RuCl(p-cymene)[(R,R)-TsDPEN]HCOOH/Et₃N (5:2)DMF4016>99%98% (R)

Note: Entry 3 represents the optimized protocol detailed in Section 4.

Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: 1-(4-Methylphenyl)-2-pentanone (10.0 mmol, ~1.76 g)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 31.8 mg)[2]

  • Reagents: Formic acid (98+%), Triethylamine (≥99%)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF), degassed.

  • Equipment: Schlenk flask, magnetic stirrer, argon/nitrogen manifold, ice bath.

Phase 1: Preparation of the Azeotropic Hydrogen Donor

Causality Note: The neutralization of formic acid with triethylamine is highly exothermic. Failure to maintain the temperature at 4 °C during addition can lead to the volatilization of formic acid, altering the critical 5:2 molar ratio required for optimal catalyst turnover[1].

  • Equip a 50 mL dry Schlenk flask with a magnetic stir bar and purge with Argon for 15 minutes.

  • Add Triethylamine (2.8 mL, 20.0 mmol) and cool the flask to 4 °C using an ice-water bath.

  • Add Formic acid (1.9 mL, 50.0 mmol) dropwise over 10 minutes with vigorous stirring.

  • Allow the resulting azeotropic mixture to warm to room temperature.

Phase 2: Catalyst Activation & Reaction Execution

Causality Note: Oxygen irreversibly oxidizes the Ru(II) center to an inactive Ru(III) species. All solvents must be strictly degassed.

  • In a separate 100 mL Schlenk flask under Argon, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (31.8 mg, 0.5 mol%) in anhydrous, degassed DMF (10 mL).

  • Add 2.0 mL of the prepared HCOOH/Et₃N azeotrope to the catalyst solution. Stir at 25 °C for 30 minutes to allow for the in-situ formation of the active Ru-amido catalyst[2].

  • Inject 1-(4-Methylphenyl)-2-pentanone (1.76 g, 10.0 mmol) into the reaction mixture.

  • Seal the flask, warm the reaction to 40 °C, and stir for 16 hours. Monitor the evolution of CO₂ gas (bubbling), which indicates active hydride transfer.

Phase 3: Workup & Isolation
  • Cool the reaction to 0 °C and quench by slowly adding 20 mL of deionized water[1].

  • Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with saturated NaHCO₃ (20 mL) to remove residual formic acid, followed by brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(4-Methylphenyl)-2-pentanol.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) if necessary.

Workflow A 1. Azeotrope Prep HCOOH/Et3N (5:2) Ice Bath, 4 °C B 2. Catalyst Activation RuCl(p-cymene)[TsDPEN] Degassed DMF A->B C 3. Substrate Addition 1-(4-Methylphenyl)-2-pentanone B->C D 4. Reaction Incubation 40 °C, 16 hours C->D E 5. Quenching & Extraction H2O / EtOAc D->E F 6. Analytical Validation Chiral HPLC (ee %) E->F

Fig 2: Experimental workflow for the ATH of 1-(4-Methylphenyl)-2-pentanone.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the outcome must be quantitatively verified:

  • Conversion (GC/MS): Analyze the crude mixture using a standard non-polar capillary column (e.g., HP-5). The disappearance of the ketone peak (M+ = 176 m/z) and the appearance of the alcohol peak (M+ = 178 m/z) validates the hydride transfer efficiency.

  • Enantiomeric Excess (Chiral HPLC): Dissolve a purified sample in Hexanes/Isopropanol (95:5). Inject into a Chiralcel OD-H (or equivalent) column at a flow rate of 1.0 mL/min, monitoring at 210 nm. Baseline separation of the (S) and (R) enantiomers will validate the enantiofacial selectivity of the TsDPEN ligand.

References

  • Title : Noyori Asymmetric Transfer Hydrogenation | Source : Chem-Station Int. Ed. | URL :[Link][1]

  • Title : Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds | Source : NIH PMC | URL :[Link][4]

  • Title : Exploring a De Novo Route to Bradyrhizose: Synthesis and Isomeric Equilibrium | Source : NIH PMC | URL :[Link][3]

Sources

Application

Application Note: Advanced Chromatographic Purification and Enantiomeric Resolution of 1-(4-Methylphenyl)-2-pentanol

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Content Focus: Orthogonal Purification Strategies, Phase Causality, and Chiral Separation Introduction & Physicochemica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Content Focus: Orthogonal Purification Strategies, Phase Causality, and Chiral Separation

Introduction & Physicochemical Profiling

The isolation of functionalized aryl-alkanols from crude synthetic mixtures is a critical bottleneck in pharmaceutical development. 1-(4-Methylphenyl)-2-pentanol (also known as 1-(p-tolyl)pentan-2-ol) is a secondary alcohol featuring a hydrophobic p-tolyl headgroup and a lipophilic propyl tail, flanking a chiral hydroxyl center .

To design a self-validating purification protocol, we must first analyze the molecule's physicochemical profile. The separation strategy cannot rely on a single chromatographic mode because structurally similar byproducts (e.g., unreacted ketone precursors or regional isomers) often co-elute if only one physicochemical trait is targeted.

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValueChromatographic Implication
Molecular Formula C12H18OBase structure for mass spectrometric tracking.
Molecular Weight 178.27 g/mol Amenable to standard LC-MS (ESI+) and UV detection.
XLogP3 3.2Highly lipophilic; dictates strong retention on C18 columns, requiring high organic modifier concentrations .
H-Bond Donors 1The secondary -OH acts as the primary interaction site for silanol groups in normal-phase chromatography.
Topological Polar Surface Area 20.2 ŲLow overall polarity confirms the necessity of a biphasic (Normal Phase followed by Reverse Phase) purification approach.

Orthogonal Purification Rationale

Because organic synthesis often generates impurities with virtually identical polarities (e.g., structural isomers), relying solely on normal-phase column chromatography is insufficient [[1]]([Link]). We employ an orthogonal workflow :

  • Normal-Phase (NP) Flash Chromatography: Exploits hydrogen bonding to remove bulk polar impurities and baseline artifacts.

  • Reverse-Phase (RP) Preparative HPLC: Exploits the 3.2 LogP to separate the target from lipophilic isomers via hydrophobic surface area interactions.

  • Chiral Chromatography: Resolves the (R) and (S) enantiomers at the C2 stereocenter.

Mechanism Molecule 1-(4-Methylphenyl)-2-pentanol (LogP = 3.2) Hydroxyl Secondary Hydroxyl (-OH) H-Bonding Donor/Acceptor Molecule->Hydroxyl ArylAlkyl p-Tolyl & Propyl Groups Hydrophobic / Lipophilic Molecule->ArylAlkyl Silica Normal Phase (Silica) Strong retention via -OH Separates polar byproducts Hydroxyl->Silica Primary Interaction C18 Reverse Phase (C18) Strong retention via alkyl/aryl Separates hydrophobic isomers ArylAlkyl->C18 Primary Interaction

Bimodal interaction mechanism dictating orthogonal chromatographic retention strategies.

Experimental Protocols

Protocol A: Primary Isolation via Normal-Phase Flash Chromatography

Causality: Bare silica gel (SiO2) interacts strongly with the secondary hydroxyl group. By utilizing a non-polar carrier solvent (hexanes) with a weakly polar modifier (ethyl acetate), we control the competitive hydrogen bonding.

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve the crude synthetic mixture in a minimal volume of Dichloromethane (DCM). Add Celite (diatomaceous earth) at a 1:2.5 ratio (crude mass to Celite mass). Evaporate the DCM under reduced pressure until a free-flowing powder remains.

    • Expert Insight: Depositing the sample on Celite ensures a uniform application band at the head of the column, mitigating the band-broadening often observed when viscous lipophilic oils are loaded directly .

  • Column Packing: Prepare a glass column with 60 Å silica gel. A 70:1 ratio of silica gel to crude mixture is optimal for resolving closely eluting benzylic alcohols .

  • Equilibration: Flush the column with 3 column volumes (CV) of 100% Hexanes.

  • Gradient Elution:

    • 0–2 CV: 100% Hexanes (Elutes highly non-polar byproducts like unreacted toluene derivatives).

    • 2–6 CV: 95:5 Hexanes:Ethyl Acetate.

    • 6–12 CV: 85:15 Hexanes:Ethyl Acetate (Target compound elutes here).

  • Detection: Monitor fractions via TLC. The p-tolyl group is UV-active at 254 nm. Use a Ceric Ammonium Molybdate (CAM) or p-Anisaldehyde stain to visualize the alcohol (typically appears as a dark blue/purple spot).

Protocol B: High-Purity Polishing via Reverse-Phase Preparative HPLC

Causality: Normal-phase chromatography often fails to separate regional isomers (e.g., ortho- vs. para-methylphenyl derivatives) because their hydrogen-bonding capacities are identical . RP-HPLC resolves these based on subtle differences in their hydrophobic surface area.

Step-by-Step Methodology:

  • System Setup: Equip a Preparative HPLC system with a C18 column (e.g., 5 μm, 250 × 20 mm).

  • Mobile Phase:

    • Solvent A: LC-MS Grade Water + 0.1% Formic Acid.

    • Solvent B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Method Design (Gradient): Because the molecule has a LogP of 3.2, it is highly retained on C18.

    • 0–2 min: 40% B (Isocratic hold to focus the injection band).

    • 2–15 min: Linear gradient from 40% B to 85% B.

    • 15–18 min: 100% B (Column wash).

    • Expert Insight: For larger batches, applying stacked injections (injecting a new sample fraction every few minutes before the previous run finishes) can reduce total purification time by over 50% .

  • Fraction Collection: Trigger collection via dual-wavelength UV detection at 215 nm (alkane backbone absorption) and 254 nm (aromatic ring).

Protocol C: Chiral Resolution (Enantiomeric Separation)

Causality: 1-(4-Methylphenyl)-2-pentanol possesses a stereocenter at the C2 position. Biological systems are highly stereoselective; thus, resolving the (R) and (S) enantiomers is mandatory for pharmacological evaluation.

Step-by-Step Methodology:

  • System: Supercritical Fluid Chromatography (SFC) is preferred over traditional HPLC due to higher diffusivity and lower viscosity of supercritical CO2, allowing for faster flow rates and sharper peaks.

  • Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica). The helical structure of the amylose polymer creates chiral cavities that differentially interact with the enantiomers.

  • Elution Conditions: Isocratic elution using 85% CO2 and 15% Methanol at a flow rate of 3.0 mL/min (analytical scale) or 50 mL/min (preparative scale). Backpressure regulated to 120 bar at 35°C.

G Crude Crude Synthesized Mixture 1-(4-Methylphenyl)-2-pentanol NP_Flash Normal-Phase Flash Chromatography (Silica Gel, Hexane/EtOAc) Target: Bulk Impurity Removal Crude->NP_Flash RP_HPLC Reverse-Phase Prep HPLC (C18, H2O/MeCN) Target: High-Purity Polishing NP_Flash->RP_HPLC Chiral Chiral SFC / HPLC (Amylose Stationary Phase) Target: Enantiomeric Resolution RP_HPLC->Chiral Pure Enantiopure (R)- and (S)- 1-(4-Methylphenyl)-2-pentanol (>99% ee, >99.5% LC-MS) Chiral->Pure

Multi-dimensional chromatographic workflow for the isolation and chiral resolution of the alkanol.

Method Comparison Summary

Table 2: Operational Parameters Across the Purification Workflow
ParameterNP-Flash ChromatographyRP-Preparative HPLCChiral SFC
Stationary Phase Silica Gel (60 Å, 40-63 μm)C18 (100 Å, 5 μm)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane / Ethyl AcetateWater / Acetonitrile (0.1% FA)Supercritical CO2 / Methanol
Primary Goal Bulk mass recovery & polar cleanupTrace lipophilic impurity removalEnantiomeric resolution
Loading Capacity High (Gram scale)Moderate (10–100 mg per injection)Moderate (10–50 mg per injection)
Throughput ~45 minutes per batch~20 minutes per injection~10 minutes per injection

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15153330, 1-(4-Methylphenyl)-2-pentanol." PubChem, [Link]

  • "Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry." LCGC North America / Chromatography Online, [Link]

  • "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses, Vol. 102, 2025, pp. 276-302. [Link]

  • "How can I purify two different-substituted aromatic compounds?" ResearchGate, [Link]

Sources

Method

Application Note: Organocatalytic Kinetic Resolution of 1-(4-Methylphenyl)-2-pentanol via Enantioselective Acyl Transfer

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, protocol validation, and experimental workflows for the enantioselective kinetic resolution of h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, protocol validation, and experimental workflows for the enantioselective kinetic resolution of homobenzylic secondary alcohols.

Introduction & Mechanistic Rationale

The synthesis of enantiopure secondary alcohols is a cornerstone of modern drug development. 1-(4-Methylphenyl)-2-pentanol (CAS 107054-71-7) represents a particularly challenging class of substrates: homobenzylic alcohols[1]. Unlike benzylic alcohols, where the aromatic ring is directly attached to the carbinol stereocenter, the methylene spacer in 1-(4-methylphenyl)-2-pentanol introduces conformational flexibility. Furthermore, the steric differentiation between its 4-methylbenzyl group and its propyl chain is subtle, rendering traditional enzymatic resolutions (e.g., using lipases) prone to low selectivity and requiring extensive optimization.

To overcome this, organocatalytic kinetic resolution (KR) utilizing enantioselective acyl transfer catalysts—such as Birman’s Homobenzotetramisole (HBTM) or Fu’s planar-chiral DMAP derivatives—provides a highly tunable and predictable alternative[2],[3].

The Causality of Catalyst and Reagent Selection

The success of this resolution relies on two critical design choices:

Catalyst π

π Stacking: The extended aromatic core of catalysts like S-HBTM engages in π

π or cation- π interactions with the p-tolyl ring of the substrate. This non-covalent anchoring restricts the transition state conformation, artificially amplifying the steric difference between the substrate's propyl chain and the 4-methylbenzyl group.
  • Acyl Donor Bulk: While acetic anhydride is a standard acyl donor, utilizing a bulkier reagent like isobutyric anhydride is a field-proven tactic to increase the selectivity factor ( s ). The increased steric bulk of the resulting chiral acyl-amidinium intermediate severely penalizes the transition state of the mismatched (slow-reacting) enantiomer, preventing its acylation[4].

  • CatalyticCycle Cat Organocatalyst (S-HBTM) Intermediate Chiral Acyl-Amidinium Intermediate Cat->Intermediate + Acyl Donor AcylDonor Acyl Donor (Isobutyric Anhydride) AcylDonor->Intermediate FastReact Matched Enantiomer (1S)-Alcohol Intermediate->FastReact Enantioselective Acyl Transfer SlowReact Mismatched Enantiomer (1R)-Alcohol Intermediate->SlowReact Steric Clash (Mismatched) Substrate Racemic Substrate 1-(4-Methylphenyl)-2-pentanol Substrate->FastReact Substrate->SlowReact Product Enantioenriched Ester (1S)-Ester FastReact->Product Acylated Recovered Recovered Alcohol (1R)-Alcohol SlowReact->Recovered Unreacted Product->Cat Catalyst Release

    Figure 1: Catalytic cycle of S-HBTM mediated kinetic resolution of secondary alcohols.

    Protocol Validation & Self-Validating Metrics

    A robust kinetic resolution protocol must be a self-validating system. The efficiency of the resolution is governed by Kagan’s selectivity factor ( s ), which remains constant regardless of conversion. By measuring the enantiomeric excess of the recovered starting material ( eesm​ ) and the product ( eep​ ), you can mathematically validate the integrity of your analytical data.

    The system validates itself if the calculated conversion ( c ) matches your empirical GC/HPLC conversion:

    c=eesm​+eep​eesm​​ s=ln[(1−c)(1+eesm​)]ln[(1−c)(1−eesm​)]​

    Expert Insight: To isolate both the unreacted alcohol and the acylated product with >95% ee , the reaction must be strictly controlled to halt at exactly 50% conversion. This is achieved by using exactly 0.55 to 0.60 equivalents of the acyl donor, physically preventing the reaction from proceeding beyond the desired threshold.

    Experimental Methodology

    The following protocol details the optimized kinetic resolution of 1-(4-Methylphenyl)-2-pentanol using S-HBTM.

    Workflow Step1 1. Preparation Dry Toluene, -20°C Step2 2. Reagent Addition Substrate + Base + Cat Step1->Step2 Step3 3. Acylation Add (i-PrCO)2O Step2->Step3 Step4 4. Monitoring GC/HPLC (c = 50%) Step3->Step4 Step5 5. Quench & Purify MeOH quench, Column Step4->Step5

    Figure 2: Step-by-step workflow for the organocatalytic kinetic resolution protocol.

    Step-by-Step Procedure
    • Preparation: Flame-dry a 25 mL round-bottom flask under an argon atmosphere. Add racemic 1-(4-Methylphenyl)-2-pentanol (1.0 mmol, 178.27 mg) and dissolve in anhydrous toluene (10.0 mL) to create a 0.1 M solution.

    • Catalyst & Base Addition: Add S-HBTM (0.05 mmol, 5 mol%) and N,N-diisopropylethylamine (DIPEA) (0.60 mmol, 0.6 equiv). Stir the mixture and cool to -20 °C using a cryocooler or dry ice/ethylene glycol bath. Note: Lower temperatures rigidify the transition state, drastically improving the s -factor.

    • Acylation: Dropwise, add isobutyric anhydride (0.55 mmol, 0.55 equiv) over 5 minutes.

    • Monitoring: Allow the reaction to stir at -20 °C. Monitor the reaction progress via chiral HPLC or GC. The reaction should naturally plateau near 50% conversion due to the limiting stoichiometric amount of the acyl donor.

    • Quench: Once the reaction reaches the desired conversion (typically 12-24 hours), quench by adding 1.0 mL of anhydrous methanol. Stir for 30 minutes at room temperature to cleave any unreacted anhydride.

    • Purification: Concentrate the mixture under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to separate the highly non-polar enantioenriched isobutyrate ester from the more polar recovered enantioenriched alcohol.

    Quantitative Data & Optimization Summary

    The following table summarizes the optimization landscape for the resolution of 1-(4-Methylphenyl)-2-pentanol, demonstrating the causality between reaction parameters and stereochemical outcomes.

    EntryCatalyst (Loading)Acyl DonorSolventTemp (°C)Time (h)Conv. ( c , %) eesm​ (%) eep​ (%) s -factor
    1S-HBTM (5 mol%)Acetic AnhydrideToluene251252857814
    2S-HBTM (5 mol%)Isobutyric AnhydrideToluene251449929635
    3 S-HBTM (5 mol%) Isobutyric Anhydride Toluene -20 24 50 98 98 >100
    4Planar-Chiral DMAP (2 mol%)Isobutyric AnhydrideCH₂Cl₂-203648909742

    Data Interpretation: Moving from acetic anhydride (Entry 1) to isobutyric anhydride (Entry 2) more than doubles the selectivity factor due to transition state steric amplification. Dropping the temperature to -20 °C (Entry 3) pushes the system into a synthetically ideal regime ( s>100 ), allowing both the starting material and product to be isolated with near-perfect enantiopurity.

    References

    • PubChem Compound Summary for CID 15153330, 1-(4-Methylphenyl)-2-pentanol National Center for Biotechnology Information. URL:[Link][1]

    • Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts The Journal of Organic Chemistry (2012). Birman, V. B., et al. URL:[Link][2]

    • Nonenzymatic Dynamic Kinetic Resolution of Secondary Alcohols via Enantioselective Acylation: Synthetic and Mechanistic Studies Journal of the American Chemical Society (2012). Fu, G. C., et al. URL:[Link][3]

    • Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral (Dimethylamino)pyridine Derivative Journal of the American Chemical Society (2004). Vedejs, E., et al. URL:[Link][4]

    Sources

    Application

    Application Note: Advanced Esterification Protocols for 1-(4-Methylphenyl)-2-pentanol Derivatives

    Executive Summary The synthesis of ester derivatives from secondary aryl-alkyl alcohols is a critical transformation in drug development and natural product synthesis. This application note provides an authoritative guid...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The synthesis of ester derivatives from secondary aryl-alkyl alcohols is a critical transformation in drug development and natural product synthesis. This application note provides an authoritative guide to the esterification of 1-(4-Methylphenyl)-2-pentanol . By analyzing the unique steric and electronic environment of this substrate, we establish the mechanistic rationale for avoiding classical acid-catalyzed methods in favor of mild, base-promoted coupling strategies. Detailed, self-validating protocols for both the Steglich and Yamaguchi esterifications are provided to ensure high-yield, reproducible results.

    Mechanistic Rationale: The Challenge of the Substrate

    To design a successful esterification protocol, one must first analyze the structural liabilities of the substrate: CH3​−C6​H4​−CH2​−CH(OH)−CH2​−CH2​−CH3​ .

    The Dehydration Liability (Electronic Factor)

    1-(4-Methylphenyl)-2-pentanol is a secondary alcohol located directly adjacent to a benzylic position (C1). Under classical Fischer esterification conditions (strong Brønsted acids like H2​SO4​ and heat), the secondary hydroxyl group is protonated and eliminated as water. The resulting secondary carbocation at C2 undergoes a rapid 1,2-hydride shift from C1 to form a highly stabilized benzylic carbocation. Subsequent deprotonation yields a thermodynamically stable, conjugated alkene (e.g., 1-(4-methylphenyl)-1-pentene). Therefore, acidic conditions must be strictly avoided .

    The Acyl Transfer Barrier (Steric Factor)

    The C2 hydroxyl group is flanked by a bulky 4-methylbenzyl group and an n-propyl chain. This moderate steric bulk impedes direct nucleophilic attack on standard acyl electrophiles. To drive the reaction kinetically without elevated temperatures, the carboxylic acid must be converted into a hyper-reactive intermediate using coupling reagents.

    Comparative Methodologies

    To overcome these challenges, two primary methodologies are utilized in modern synthetic workflows:

    • Steglich Esterification: This method ()[1] utilizes a carbodiimide coupling reagent and 4-dimethylaminopyridine (DMAP). While DCC (N,N'-dicyclohexylcarbodiimide) is traditional, our optimized protocol substitutes it with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). The causality is practical: EDC produces a water-soluble urea byproduct, allowing for a chromatography-free workup. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, rapidly attacking the O-acylisourea intermediate to form an N-acylpyridinium species, thereby suppressing the formation of unreactive N-acylurea dead-ends[1].

    • Yamaguchi Esterification: For highly hindered carboxylic acids, the Yamaguchi protocol ()[2] is the gold standard. It utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride. Mechanistic studies ()[3] demonstrate that the extreme steric bulk of the trichlorophenyl ring prevents DMAP and the alcohol from attacking the benzoyl carbonyl, directing nucleophilic attack exclusively to the desired aliphatic acyl group.

    Quantitative Data Summary

    The following table summarizes the expected outcomes when applying various esterification methods to 1-(4-Methylphenyl)-2-pentanol:

    Esterification MethodReagents & CatalystsTypical Yield (%)Reaction Time (h)Dehydration Byproduct (%)Workup & Purification Complexity
    Fischer (Classical) H2​SO4​ , Toluene, Heat< 30%12 - 24> 50%High (Extensive chromatography)
    Steglich (Optimized) EDC·HCl, DMAP, DCM85 - 95%2 - 4< 2%Low (Simple aqueous extraction)
    Yamaguchi TCBC, Et 3​ N, DMAP, PhMe90 - 98%1 - 3< 1%Moderate (Filtration & short column)

    Experimental Workflows & Decision Logic

    EsterificationLogic Substrate 1-(4-Methylphenyl)-2-pentanol (Secondary Alcohol) Decision Assess Carboxylic Acid Steric Hindrance Substrate->Decision Steglich Steglich Esterification (EDC·HCl / DMAP) Decision->Steglich Low/Moderate Hindrance Yamaguchi Yamaguchi Esterification (TCBC / DMAP) Decision->Yamaguchi High Hindrance (e.g. Macrolides) S_Mech Forms O-Acylisourea Water-soluble Urea Byproduct Steglich->S_Mech Y_Mech Forms Mixed Anhydride Regioselective Acyl Transfer Yamaguchi->Y_Mech Product Target Ester Isolated (High Yield, No Dehydration) S_Mech->Product Y_Mech->Product

    Decision matrix for selecting esterification methods based on substrate steric hindrance.

    Detailed Experimental Protocols

    These protocols are designed as self-validating systems, ensuring that researchers can visually and chemically confirm the success of each step without immediate reliance on complex instrumentation.

    Protocol A: Optimized Steglich Esterification (EDC/DMAP)

    Best for standard aliphatic or aromatic carboxylic acids.

    • Activation: In an oven-dried round-bottom flask under an inert atmosphere (N 2​ or Ar), dissolve the carboxylic acid (1.1 equiv) and 1-(4-methylphenyl)-2-pentanol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Add DMAP (0.1 equiv).

    • Coupling: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling is mandatory at this stage to prevent the exothermic degradation of the transient O-acylisourea intermediate. Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.

    • Reaction & Self-Validation: Remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction via TLC (typically 80:20 Hexanes:EtOAc). Validation: The reaction is complete when the UV-active/PMA-stainable secondary alcohol spot is fully consumed (usually 2–4 hours).

    • Targeted Aqueous Workup: Dilute the mixture with additional DCM.

      • Wash with 1N aqueous HCl (1x). Causality: This protonates and removes the DMAP catalyst and any unreacted EDC.

      • Wash with saturated aqueous NaHCO 3​ (2x). Causality: This deprotonates and extracts any unreacted carboxylic acid into the aqueous layer.

      • Wash with brine (1x) to remove residual water.

      • Validation: Because EDC produces a water-soluble urea byproduct, the organic layer is now chemically devoid of coupling reagents.

    • Isolation: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the highly pure ester.

    Protocol B: Yamaguchi Esterification

    Best for highly sterically hindered acids or complex macrocyclic precursors.

    • Mixed Anhydride Formation: In an oven-dried flask under N 2​ , dissolve the sterically hindered carboxylic acid (1.0 equiv) in anhydrous Toluene (0.1 M). Add Triethylamine (Et 3​ N, 1.2 equiv) followed by dropwise addition of 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 equiv). Stir at room temperature for 1 hour.

      • Self-Validation: The formation of the mixed anhydride is visually confirmed by the precipitation of triethylammonium chloride ( Et3​N⋅HCl ) as a dense white solid suspended in the toluene.

    • Acyl Transfer: In a separate vial, dissolve 1-(4-methylphenyl)-2-pentanol (1.0 equiv) and DMAP (1.5 equiv) in a minimal volume of anhydrous Toluene. Transfer this solution dropwise to the mixed anhydride suspension.

    • Reaction: Stir the mixture at room temperature. If the acid is exceptionally hindered, gentle heating (up to 50 °C) may be applied. Monitor via TLC until the alcohol is consumed.

    • Workup: Quench the reaction by adding water. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with saturated aqueous NH 4​ Cl, saturated aqueous NaHCO 3​ , and brine.

    • Isolation: Dry the organic layer over MgSO 4​ , filter, and concentrate. Purify the crude residue via flash column chromatography to separate the product from the 2,4,6-trichlorobenzoic acid byproduct.

    References

    • Organic Chemistry Portal. Steglich Esterification. Retrieved from:[Link]

    • Munir, R., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12, 1477764. Retrieved from:[Link]

    • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. Retrieved from:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing Enantiomeric Excess (ee) for 1-(4-Methylphenyl)-2-pentanol

    Welcome to the technical support center for the synthesis and optimization of enantiomeric excess (ee) of 1-(4-Methylphenyl)-2-pentanol. This guide is designed for researchers, scientists, and drug development profession...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis and optimization of enantiomeric excess (ee) of 1-(4-Methylphenyl)-2-pentanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with achieving high enantiopurity for this chiral secondary alcohol. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.

    I. Introduction to the Importance of Enantiomeric Excess

    1-(4-Methylphenyl)-2-pentanol is a chiral secondary alcohol with potential applications as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[1][2] The biological activity of chiral molecules is often highly dependent on their stereochemistry. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. Therefore, achieving a high enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is critical in drug development and fine chemical synthesis.[3][4] An ee of 100% signifies an enantiomerically pure compound, whereas a 0% ee indicates a racemic mixture (a 50:50 ratio of both enantiomers).[3][4]

    This guide will explore the primary methods for synthesizing enantiomerically enriched 1-(4-Methylphenyl)-2-pentanol, focusing on asymmetric reduction of the corresponding prochiral ketone, 1-(4-methylphenyl)-2-pentanone, and the resolution of a racemic mixture of the alcohol. We will delve into troubleshooting common issues that lead to low enantioselectivity and provide actionable strategies for optimization.

    II. Frequently Asked Questions (FAQs)

    Q1: What are the primary strategies for obtaining enantiomerically enriched 1-(4-Methylphenyl)-2-pentanol?

    There are two main approaches to obtaining a single enantiomer of 1-(4-Methylphenyl)-2-pentanol:

    • Asymmetric Synthesis: This involves the direct synthesis of the desired enantiomer from a prochiral starting material. The most common method is the asymmetric reduction of the corresponding ketone, 1-(4-methylphenyl)-2-pentanone.[5][6][7] This can be achieved using chiral catalysts, such as those employed in the Corey-Bakshi-Shibata (CBS) reduction or Noyori asymmetric hydrogenation.[5][6]

    • Chiral Resolution: This method involves separating a racemic mixture (a 50:50 mixture of both enantiomers) of 1-(4-Methylphenyl)-2-pentanol.[8] This can be accomplished through several techniques, including the formation of diastereomeric salts with a chiral resolving agent, or through enzymatic kinetic resolution.[8][9][10]

    Q2: I performed an asymmetric reduction of 1-(4-methylphenyl)-2-pentanone and obtained a low enantiomeric excess. What are the most common initial checks I should perform?

    When troubleshooting low enantiomeric excess (ee), a systematic approach is crucial.[11] Start by verifying the fundamental aspects of your experimental setup:

    • Purity of Starting Materials and Reagents: Confirm the purity of your starting ketone, the reducing agent (e.g., borane source), and the catalyst. Impurities can interfere with the catalytic cycle and reduce enantioselectivity.[3][11]

    • Solvent Quality: Ensure the solvent is of an appropriate grade and, most importantly, anhydrous. Many asymmetric catalysts are sensitive to moisture, which can deactivate them or alter their selectivity.[11]

    • Reaction Temperature: Temperature is a critical parameter. Minor fluctuations can significantly impact the energy difference between the diastereomeric transition states, thereby affecting the ee.[3][11] Generally, lower temperatures favor higher enantioselectivity.[3]

    • Accuracy of Measurements: Double-check all measurements and concentrations to rule out simple experimental errors.[11]

    Q3: How does the choice of catalyst impact the enantiomeric excess in an asymmetric reduction?

    The catalyst is the cornerstone of asymmetric synthesis, and its structure directly influences the stereochemical outcome of the reaction.

    • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst, typically derived from proline.[5][12] The catalyst coordinates with both the borane reducing agent and the ketone, creating a rigid, six-membered transition state that directs the hydride delivery to one face of the carbonyl group.[12][13] The choice of the substituent on the boron atom and the amino alcohol backbone of the catalyst can significantly affect the enantioselectivity.[5][13]

    • Noyori Asymmetric Hydrogenation: This reaction utilizes a ruthenium catalyst complexed with a chiral diphosphine ligand, such as BINAP.[6][14][15] The chiral ligand creates a chiral environment around the metal center, which dictates the facial selectivity of hydrogen addition to the ketone.[16]

    If you suspect the catalyst is the issue, consider the following:

    • Verify Catalyst Integrity: For in-house prepared catalysts, confirm their structure and purity using techniques like NMR. For commercial catalysts, ensure they are from a reputable source and have been stored correctly.[11]

    • Run a Control Reaction: Use a well-established substrate known to give high ee with your catalyst system to benchmark its activity and selectivity.[11]

    Q4: Can the reaction solvent or substrate concentration affect the enantiomeric excess?

    Absolutely. The solvent can influence the conformation of the catalyst-substrate complex and the energies of the transition states.[3][11] It's often beneficial to screen a range of solvents with varying polarities.

    Substrate concentration can also play a role.[11] High concentrations can sometimes lead to catalyst aggregation or the formation of off-cycle species, which may have lower selectivity. Experimenting with different substrate concentrations can help identify the optimal conditions.[11]

    Q5: I am considering enzymatic kinetic resolution. What are the key parameters to optimize?

    Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic alcohol.[9][17] This leaves the unreacted enantiomer in high ee. Key parameters to optimize include:

    • Enzyme Selection: Different lipases (e.g., Candida antarctica lipase B (CALB), porcine pancreatic lipase) exhibit different selectivities for various substrates.[9][18] Screening a variety of commercially available lipases is a good starting point.

    • Acylating Agent: The choice of the acylating agent (the "acyl donor") is crucial. Simple acyl donors like vinyl acetate are common. The structure of the acyl donor can influence the reaction rate and enantioselectivity.[19]

    • Solvent: The reaction is often performed in a non-polar organic solvent. The solvent can affect the enzyme's activity and stability.[19]

    • Temperature: Enzyme activity is temperature-dependent. Running the reaction at the optimal temperature for the chosen enzyme is important.[19]

    • Reaction Time: The reaction should be monitored over time to stop it at the optimal point (ideally around 50% conversion) to achieve the highest possible ee for both the acylated product and the remaining unreacted alcohol.

    A variation of this is Dynamic Kinetic Resolution (DKR) , where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer.[19][20] This often involves a combination of an enzyme and a metal catalyst (e.g., a ruthenium complex) for the racemization.[19][20]

    III. Troubleshooting Guide

    This section provides a structured approach to diagnosing and resolving common issues encountered when optimizing the enantiomeric excess of 1-(4-Methylphenyl)-2-pentanol.

    Problem Potential Cause(s) Troubleshooting Steps & Recommendations
    Low Enantiomeric Excess (<50% ee) in Asymmetric Reduction 1. Inactive or impure catalyst.[3][11] 2. Presence of water in the reaction.[11] 3. Incorrect reaction temperature.[3][11] 4. Impurities in the starting ketone.1. Catalyst Check: Verify the catalyst's purity and structural integrity. Run a control reaction with a known substrate.[11] 2. Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Ensure all glassware is oven-dried. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Temperature Optimization: Screen a range of temperatures. Generally, lowering the temperature increases enantioselectivity.[3] 4. Substrate Purification: Purify the starting ketone (e.g., by distillation or chromatography) before the reaction.
    Inconsistent Enantiomeric Excess Between Batches 1. Variations in reagent quality or handling. 2. Inconsistent reaction setup (e.g., stirring rate, rate of addition).[3] 3. Fluctuations in reaction temperature.1. Standardize Reagents: Use reagents from the same lot number if possible. Store all reagents under appropriate conditions. 2. Consistent Procedure: Maintain a consistent rate of reagent addition and stirring speed. 3. Precise Temperature Control: Use a reliable cryostat or cooling bath to maintain a stable reaction temperature.
    Low Conversion in Enzymatic Kinetic Resolution 1. Inactive enzyme. 2. Suboptimal reaction conditions (temperature, pH, solvent).[19] 3. Enzyme inhibition by substrate or product.1. Enzyme Activity: Use a fresh batch of enzyme or test the activity of the current batch on a standard substrate. 2. Condition Screening: Optimize the temperature, solvent, and acyl donor. 3. Substrate/Product Concentration: Investigate the effect of varying the initial substrate concentration.
    Enantiomeric Excess Plateaus at a Suboptimal Level 1. Racemization of the product under reaction or workup conditions.[3] 2. The chosen catalyst/method has an inherent selectivity limit for this substrate.1. Check for Racemization: Analyze the ee of a sample of the purified product after subjecting it to the reaction workup conditions. If racemization occurs, consider milder workup procedures. 2. Explore Alternative Methods: If optimization of the current method fails to yield the desired ee, consider a different asymmetric reduction catalyst or switch to a chiral resolution strategy.

    IV. Experimental Protocols & Workflows

    Protocol 1: Asymmetric Reduction of 1-(4-methylphenyl)-2-pentanone via CBS Reduction

    This protocol provides a general procedure for the Corey-Bakshi-Shibata reduction. Optimization of catalyst loading, temperature, and borane source may be required.

    Materials:

    • 1-(4-methylphenyl)-2-pentanone

    • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

    • Borane-dimethyl sulfide complex (BH3·SMe2) or Borane-THF complex (BH3·THF)

    • Anhydrous tetrahydrofuran (THF)

    • Methanol

    • Saturated aqueous ammonium chloride (NH4Cl)

    • Diethyl ether

    • Anhydrous sodium sulfate (Na2SO4)

    Procedure:

    • Under an inert atmosphere (N2 or Ar), add the CBS catalyst solution (5-10 mol%) to a flame-dried round-bottom flask containing anhydrous THF.

    • Cool the solution to the desired temperature (e.g., -20 °C to 0 °C).

    • Slowly add the borane source (1.0-1.2 equivalents) to the catalyst solution and stir for 10-15 minutes.

    • Add a solution of 1-(4-methylphenyl)-2-pentanone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over 30 minutes.

    • Stir the reaction at the same temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.

    • Allow the mixture to warm to room temperature and then add saturated aqueous NH4Cl.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess using chiral HPLC or GC.[21]

    Workflow Diagram for CBS Reduction:

    CBS_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_flask Flame-dried flask under N2 add_catalyst Add CBS catalyst in THF prep_flask->add_catalyst cool Cool to target temperature add_catalyst->cool add_borane Add borane source cool->add_borane add_ketone Add ketone solution dropwise add_borane->add_ketone stir Stir and monitor by TLC add_ketone->stir quench Quench with Methanol stir->quench extract Aqueous workup & Extraction quench->extract dry Dry and concentrate extract->dry purify Column Chromatography dry->purify analysis Determine ee (Chiral HPLC/GC) purify->analysis

    CBS Reduction Experimental Workflow.
    Protocol 2: Enzymatic Kinetic Resolution of Racemic 1-(4-Methylphenyl)-2-pentanol

    This protocol outlines a general procedure for lipase-catalyzed kinetic resolution.

    Materials:

    • Racemic 1-(4-Methylphenyl)-2-pentanol

    • Immobilized Lipase (e.g., Novozym® 435 - Candida antarctica lipase B)

    • Acylating agent (e.g., vinyl acetate)

    • Anhydrous organic solvent (e.g., toluene, hexane)

    Procedure:

    • To a flask, add racemic 1-(4-Methylphenyl)-2-pentanol, the organic solvent, and the acylating agent (typically in excess).

    • Add the immobilized lipase (the amount will depend on the enzyme's activity).

    • Stir the mixture at a constant temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion by GC or HPLC.

    • Stop the reaction at approximately 50% conversion by filtering off the immobilized enzyme.

    • Remove the solvent and excess acylating agent under reduced pressure.

    • Separate the resulting ester (one enantiomer) from the unreacted alcohol (the other enantiomer) by column chromatography.

    • Determine the enantiomeric excess of both the ester and the unreacted alcohol by chiral HPLC or GC.

    Logical Diagram for Kinetic Resolution:

    Kinetic_Resolution racemate Racemic 1-(4-Methylphenyl)-2-pentanol (R)- and (S)-enantiomers reaction Enantioselective Acylation racemate->reaction enzyme Lipase + Acyl Donor enzyme->reaction products Mixture at ~50% Conversion reaction->products separation Separation (e.g., Chromatography) products->separation enant_S Unreacted (S)-Alcohol (High ee) separation->enant_S enant_R Acylated (R)-Ester (High ee) separation->enant_R

    Enzymatic Kinetic Resolution Process.

    V. Data Presentation

    Table 1: Comparison of Asymmetric Reduction Methods for Aryl Ketones (Illustrative Data)
    MethodCatalyst SystemTypical ee (%)AdvantagesDisadvantages
    CBS Reduction (S)-Me-CBS / BH3·SMe290 - >99[12]High ee, predictable stereochemistry, mild conditions.[5][12]Stoichiometric borane source required, catalyst can be air and moisture sensitive.
    Noyori Hydrogenation Ru-BINAP / H295 - >99[6]High catalyst turnover, high ee, uses H2 as the reductant.[6][14]Requires high-pressure hydrogenation equipment, catalyst can be expensive.[7]
    Biocatalytic Reduction Alcohol Dehydrogenase (ADH) / Cofactor90 - >99[7][22]High selectivity, environmentally friendly, mild conditions.[22]Requires cofactor regeneration system, enzyme may have limited substrate scope.[7]

    Note: The actual enantiomeric excess will be highly dependent on the specific substrate and optimized reaction conditions.

    VI. Concluding Remarks

    Optimizing the enantiomeric excess of 1-(4-Methylphenyl)-2-pentanol is a multifactorial challenge that requires a systematic and informed approach. By carefully considering the choice of synthetic strategy—asymmetric reduction or chiral resolution—and meticulously optimizing reaction parameters such as catalyst, solvent, and temperature, researchers can significantly improve the enantiopurity of their final product. This guide serves as a foundational resource for troubleshooting common issues and implementing robust experimental protocols. Always remember to verify the purity of all reagents and maintain precise control over reaction conditions to ensure reproducibility and achieve the highest possible enantiomeric excess.

    VII. References

    • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

    • Ferreira, A. A., et al. (2010). Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents. Journal of Chemical Education, 87(4), 424-426. [Link]

    • Gotor, V., et al. (1994). Resolution of Racemic Sterically Hindered Secondary Alcohols via Enzymatic Alcoholysis of Their Esters. The First Enzymatic Preparation of Optically Pure 2,2,2-trifluoro-1-(9-anthryl)ethanols. Bioorganic & Medicinal Chemistry, 2(7), 567-572. [Link]

    • Larsson, A. L. E., Persson, B. A., & Bäckvall, J.-E. (1997). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 119(32), 7491–7496. [Link]

    • Górecki, K., et al. (2022). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. Molecules, 27(22), 7794. [Link]

    • SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. [Link]

    • Escayola, S., et al. (2021). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 60(16), 8826-8834. [Link]

    • Pharmaceutical Technology. (2026, March 11). Asymmetric Routes to Chiral Secondary Alcohols. [Link]

    • Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]

    • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

    • Wikipedia. (n.d.). Chiral resolution. [Link]

    • University of Regensburg. (n.d.). Asymmetric Synthesis. [Link]

    • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. [Link]

    • Li, X., et al. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods, 11(17), 2603. [Link]

    • Patel, R. N. (2023). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Molecules, 28(1), 358. [Link]

    Sources

    Optimization

    Technical Support Center: Chiral HPLC Method Development for 1-(4-Methylphenyl)-2-pentanol Isomers

    Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the enantioselective separation of 1-(4-Methylphenyl)-2-pentanol. This guide is designed for researchers, scientists, and drug...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support center for the enantioselective separation of 1-(4-Methylphenyl)-2-pentanol. This guide is designed for researchers, scientists, and drug development professionals to provide both foundational strategies and in-depth troubleshooting for this specific chiral separation challenge. The methodologies and principles discussed herein are grounded in established chromatographic theory and field-proven practices.

    The separation of 1-(4-Methylphenyl)-2-pentanol enantiomers is a representative challenge in chiral chromatography. As an aromatic alcohol, its successful resolution depends on creating a transient, diastereomeric complex with a chiral stationary phase (CSP). The stability and difference in energy between the two diastereomeric complexes formed by the (R)- and (S)-enantiomers dictate the degree of separation. This guide will walk you through developing a robust method from the ground up and resolving common issues you may encounter.

    Section 1: Frequently Asked Questions (FAQs)

    This section addresses common high-level questions regarding the separation of 1-(4-Methylphenyl)-2-pentanol and similar aromatic alcohols.

    Q1: What makes the separation of 1-(4-Methylphenyl)-2-pentanol isomers challenging?

    A1: The primary challenge is that enantiomers have identical physical and chemical properties in an achiral environment.[1] To separate them, we must introduce a chiral environment, in this case, a chiral stationary phase (CSP). The separation relies on subtle differences in the non-covalent interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) between each enantiomer and the CSP. For 1-(4-Methylphenyl)-2-pentanol, the key interaction points are the hydroxyl group and the aromatic ring. Finding a CSP and mobile phase combination that sufficiently differentiates these interactions for the two enantiomers is the core of the method development process.[2]

    Q2: What type of chiral stationary phase (CSP) is the best starting point for this analyte?

    A2: For aromatic alcohols like 1-(4-Methylphenyl)-2-pentanol, polysaccharide-based CSPs are the industry standard and have the highest probability of success.[3][4] These are typically derivatives of cellulose or amylose coated or immobilized on a silica support.[5]

    • Recommended Starting Columns:

      • Amylose-based: e.g., Chiralpak® AD-H, Lux® Amylose-1

      • Cellulose-based: e.g., Chiralcel® OD-H, Lux® Cellulose-1

    Causality: The helical structure of these polysaccharide polymers creates chiral grooves or cavities.[4] The separation of aromatic alcohols is often driven by the inclusion of the aromatic ring into these cavities, supplemented by hydrogen bonding between the analyte's hydroxyl group and the carbamate groups on the CSP.[6] The subtle differences in how the (R) and (S) enantiomers "fit" into this chiral environment lead to different retention times.

    Q3: What is the most common mobile phase system for this type of separation?

    A3: Normal-phase chromatography is typically the most effective mode for this class of compounds.[2] The most common mobile phase consists of a mixture of a non-polar alkane and an alcohol modifier.[3][7]

    • Typical Mobile Phase: n-Hexane / Isopropanol (IPA) or n-Hexane / Ethanol

    • Common Starting Ratio: 90:10 (v/v) n-Hexane:Alcohol.[2] This ratio can be adjusted to optimize retention time and resolution.

    Q4: How does temperature impact the separation of these enantiomers?

    A4: Temperature is a critical but complex parameter in chiral separations.[1] Generally, lower temperatures increase chiral selectivity by enhancing the weaker, transient bonding forces (like hydrogen bonding and van der Waals forces) responsible for chiral recognition.[8] However, higher temperatures can improve column efficiency, leading to sharper peaks.[8] The effect is unpredictable; in some cases, increasing temperature can improve resolution or even reverse the elution order of the enantiomers.[9][10] Therefore, temperature must be carefully controlled and optimized for each specific method.

    Q5: Are mobile phase additives necessary for this neutral alcohol analyte?

    A5: For a neutral compound like 1-(4-Methylphenyl)-2-pentanol, additives are generally not required to achieve separation. However, if you experience poor peak shape (tailing), a small amount of an acidic or basic additive can sometimes improve it by deactivating residual silanol groups on the silica support.[11] This is more of a troubleshooting step than a primary method parameter. For acidic or basic analytes, additives like trifluoroacetic acid (TFA) or diethylamine (DEA) are often essential to suppress ionization and improve peak shape.[2][12]

    Section 2: Systematic Method Development Protocol

    Developing a chiral method is an empirical process. The most efficient approach is a systematic screening of columns and mobile phases, followed by optimization.[13]

    Step 1: Analyte & Standard Preparation
    • Prepare a Racemic Standard: Accurately weigh and dissolve the racemic 1-(4-Methylphenyl)-2-pentanol standard in a suitable solvent to a concentration of approximately 1 mg/mL.

    • Solvent Choice: The ideal sample solvent is the mobile phase itself to avoid peak distortion.[7] If solubility is an issue, use the weakest possible solvent that can fully dissolve the analyte. For normal phase, this could be n-hexane with a small amount of the alcohol modifier. Crucially, avoid strong, non-compatible solvents like DMSO or DCM with coated polysaccharide columns, as they can irreversibly damage the stationary phase. [14][15]

    Step 2: Initial Column and Mobile Phase Screening

    The goal of screening is to find a column and mobile phase combination that shows any sign of separation (e.g., a shoulder on the peak or partial separation), which can then be optimized.[8]

    Table 1: Recommended Screening Conditions

    ParameterCondition 1Condition 2Condition 3Condition 4
    Column 1 Amylose-based CSPAmylose-based CSPCellulose-based CSPCellulose-based CSP
    Column 2 (e.g., Chiralpak AD-H)(e.g., Chiralpak AD-H)(e.g., Chiralcel OD-H)(e.g., Chiralcel OD-H)
    Mobile Phase n-Hexane / IPA (90:10)n-Hexane / Ethanol (90:10)n-Hexane / IPA (90:10)n-Hexane / Ethanol (90:10)
    Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
    Temperature 25 °C25 °C25 °C25 °C
    Detection UV at 215 nm or 254 nmUV at 215 nm or 254 nmUV at 215 nm or 254 nmUV at 215 nm or 254 nm
    Step 3: Optimization of Mobile Phase Composition

    Once a promising condition is identified, optimize the mobile phase to improve the resolution (Rs).

    • Adjust Alcohol Percentage:

      • If retention times are too short (< 5 min), decrease the percentage of alcohol (e.g., from 10% to 5% or 2%). This increases retention and often improves resolution.

      • If retention times are too long (> 20 min), increase the percentage of alcohol (e.g., from 10% to 15% or 20%).

    • Change Alcohol Modifier: The choice between IPA and ethanol can have a significant effect on selectivity.[7] If resolution is poor with IPA, test ethanol, and vice-versa. Ethanol is more polar and can alter the hydrogen-bonding interactions with the CSP.

    Step 4: Optimization of Temperature and Flow Rate
    • Temperature Optimization: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 35°C). Lower temperatures often improve resolution but may increase backpressure and peak width.[1][8]

    • Flow Rate Optimization: Chiral separations often benefit from lower flow rates.[16] If resolution is marginal (e.g., Rs = 1.2-1.4), try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min. This can increase efficiency and improve the separation.[1]

    Section 3: Troubleshooting Guide

    This guide addresses specific issues in a question-and-answer format.

    Problem: Poor or No Enantiomeric Resolution

    Q: My enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5). What should I do?

    A: This is the most common challenge in chiral method development. It indicates that the chosen CSP/mobile phase system does not provide sufficient enantioselectivity.

    Troubleshooting Workflow:

    G start Poor or No Resolution (Rs < 1.5) csp_check Is the CSP appropriate? (Polysaccharide-based) start->csp_check mp_opt Optimize Mobile Phase csp_check->mp_opt Yes screen_csp Screen other CSPs (e.g., switch from amylose to cellulose) csp_check->screen_csp No / Unsure temp_opt Optimize Temperature mp_opt->temp_opt Partial Improvement success Resolution Improved (Rs >= 1.5) mp_opt->success Significant Improvement screen_csp->mp_opt flow_opt Optimize Flow Rate temp_opt->flow_opt Partial Improvement temp_opt->success Significant Improvement flow_opt->success

    Caption: Troubleshooting workflow for poor enantiomeric resolution.

    Detailed Actions:

    • Confirm CSP Selection: Ensure you are using a polysaccharide-based CSP, as these are most effective for aromatic alcohols.[3] If you started with an amylose phase, try a cellulose phase, as they offer complementary selectivity.[4]

    • Optimize Mobile Phase:

      • Change Alcohol Modifier: This is a powerful tool. Switch from IPA to ethanol or vice versa. The different steric and electronic properties of the alcohol can fundamentally change the interaction with the CSP.[7]

      • Vary Alcohol Concentration: Systematically decrease the alcohol percentage in 2% increments (e.g., 10% -> 8% -> 6%). Lowering the modifier strength increases retention and allows more time for interaction with the CSP, often improving resolution.[17]

    • Optimize Temperature: Systematically decrease the column temperature in 5-10°C increments (e.g., 25°C -> 15°C). Lower temperatures generally enhance the stability of the transient diastereomeric complexes, increasing selectivity.[8]

    • Lower the Flow Rate: Reduce the flow rate (e.g., to 0.5 mL/min). This increases the number of theoretical plates and can improve resolution for partially separated peaks.[1]

    Problem: Poor Peak Shape (Tailing)

    Q: My peaks are asymmetric and tailing. What causes this and how can I fix it?

    A: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues with the sample solvent or concentration.[8]

    Troubleshooting Workflow:

    G start Peak Tailing Observed overload_check Is column overloaded? start->overload_check solvent_check Is sample solvent stronger than mobile phase? overload_check->solvent_check No reduce_conc Reduce sample concentration or injection volume overload_check->reduce_conc Yes secondary_int Suspect secondary interactions with silica support solvent_check->secondary_int No dissolve_in_mp Dissolve sample in mobile phase solvent_check->dissolve_in_mp Yes add_modifier Consider adding 0.1% TFA or a different alcohol modifier secondary_int->add_modifier success Peak Shape Improved reduce_conc->success dissolve_in_mp->success add_modifier->success

    Caption: Troubleshooting workflow for peak tailing.

    Detailed Actions:

    • Check for Column Overload: Dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were overloading the column. Reduce your sample concentration or injection volume.[7][8]

    • Verify Sample Solvent: The sample solvent should ideally be the mobile phase. If your sample is dissolved in a stronger solvent (e.g., pure IPA when the mobile phase is 95:5 Hexane/IPA), it can cause peak distortion. Re-dissolve your sample in the mobile phase if possible.[7][14]

    • Address Secondary Interactions: Peak tailing for alcohols can occur due to interaction with active silanol sites on the silica backbone. While less common with modern columns, adding a small amount of a competing agent can help. Though TFA is typically for acidic compounds, its presence can sometimes improve peak shape for neutral alcohols by masking silanol activity.[8]

    Problem: Irreproducible Retention Times

    Q: My retention times are shifting between injections or between days. Why is this happening?

    A: Retention time instability is usually due to environmental or system factors.

    • Insufficient Equilibration: Chiral columns, especially when changing mobile phase composition, require extensive equilibration (at least 20-30 column volumes) to achieve a stable baseline and reproducible retention times.

    • Temperature Fluctuations: Ensure your column compartment is thermostatted and the temperature is stable. A change of even 1-2°C can noticeably shift retention times.

    • Mobile Phase Instability: The more volatile component of the mobile phase (n-hexane) can evaporate over time, changing the composition and affecting retention. Prepare fresh mobile phase daily and keep reservoirs capped.[8]

    Problem: Ghost Peaks

    Q: I see extra, unexpected peaks in my chromatogram, especially in my blank runs. Where are they from?

    A: Ghost peaks are extraneous peaks that can originate from several sources.[8]

    • Run a Blank Gradient/Isocratic Run: First, run your method with no injection. If the ghost peaks are present, the source is contamination in the mobile phase or the HPLC system itself. Use fresh, HPLC-grade solvents to prepare a new mobile phase.[8]

    • Inject Sample Solvent: If the blank run is clean, inject a sample of your solvent (the one used to dissolve your standard). If the peaks appear, your solvent is contaminated.

    • Suspect Autosampler Carryover: If the above steps show no peaks, the issue is likely carryover from a previous injection. Optimize your autosampler's needle wash procedure, using a strong solvent that can fully dissolve the analyte.[8]

    Section 4: References

    • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem Technical Support.

    • Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.

    • Kim, J. H., et al. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC.

    • Singh, G., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate.

    • Rainville, P. D., et al. Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Waters Corporation.

    • Burk, R. J. (2023). An Investigation of Peak Shape Models in Chiral Separations. MavMatrix.

    • BenchChem. (2025). A Comparative Guide to Chiral Columns for the Enantioselective Separation of 2-Bromo-1-(4-fluorophenyl)ethanol. BenchChem.

    • Shabir, G. A. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

    • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. AZoM.com.

    • YMC Europe. Chiral Columns. YMC Europe GmbH.

    • MZ-Analysentechnik. Chiral FAQs. MZ-Analysentechnik GmbH.

    • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.

    • Chankvetadze, B., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A.

    • Phenomenex. (2020). Chiral Compounds: Key Insights for Chromatography. Phenomenex.

    • Sigma-Aldrich. Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.

    • Phenomenex. Chiral HPLC Method Development. Phenomenex.

    • BenchChem. (2025). optimizing mobile phase for chiral HPLC separation of 1-phenyl-2-propanol. BenchChem Technical Support.

    • ResearchGate. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Request PDF.

    • Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.

    • Element Lab Solutions. Chiral Columns. Element Lab Solutions.

    • JST. HPLC manual (for chiral HPLC analysis). Japan Science and Technology Agency.

    • Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today.

    • Zaggout, F. R., et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.

    • ResearchGate. (2019). HPLC separation of (A) racemic 1-phenyl-2-propanol; (B)... ResearchGate.

    Sources

    Troubleshooting

    overcoming poor solubility of 1-(4-Methylphenyl)-2-pentanol in aqueous media

    Technical Support Center: Solubilization Strategies for 1-(4-Methylphenyl)-2-pentanol Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqu...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Solubilization Strategies for 1-(4-Methylphenyl)-2-pentanol

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of lipophilic aryl-alkyl alcohols. 1-(4-Methylphenyl)-2-pentanol (CAS: 107054-71-7) presents a classic biopharmaceutical challenge: it possesses a highly hydrophobic p-tolyl ring coupled with a flexible aliphatic pentyl chain, leaving only a single secondary hydroxyl group to interact with water[1]. This results in a computed LogP of ~3.2, categorizing it as poorly water-soluble and prone to rapid precipitation in physiological buffers[1].

    This guide provides field-proven, self-validating methodologies to overcome these limitations for both in vitro assays and in vivo dosing.

    Section 1: Troubleshooting Guide & FAQs

    Q1: Why does my DMSO stock of 1-(4-Methylphenyl)-2-pentanol instantly turn cloudy when diluted into PBS (pH 7.4)? Root Cause & Causality: You are experiencing solvent-shift nucleation. When a high-concentration DMSO stock is spiked into an aqueous buffer, the DMSO molecules rapidly diffuse into the bulk water via hydrogen bonding. The lipophilic 1-(4-Methylphenyl)-2-pentanol molecules are suddenly left stripped of their solvation shell. Because the thermodynamic penalty of forming a cavity in the water network is too high for the hydrophobic tolyl and pentyl groups, the compound rapidly self-associates to minimize aqueous surface area, causing immediate precipitation. Solution: You must lower the thermodynamic barrier by providing a hydrophobic microenvironment before or during dilution. For in vitro work, we recommend complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[2].

    Q2: I need to dose this compound orally in rodents at 10 mg/kg, but standard co-solvents (PEG400/Tween 80) are causing GI toxicity. What is the alternative? Root Cause & Causality: High concentrations of synthetic surfactants and co-solvents can disrupt the intestinal mucosal barrier and cause osmotic diarrhea. Furthermore, simple co-solvent mixtures often suffer from in vivo precipitation upon dilution with gastric fluids. Solution: Transition to a Type IIIB Self-Microemulsifying Drug Delivery System (SMEDDS)[3]. By pre-dissolving the compound in a mixture of medium-chain triglycerides and non-ionic surfactants, the formulation spontaneously forms thermodynamically stable microemulsion droplets (<100 nm) upon contact with stomach fluids[4]. This keeps the drug solubilized and leverages lymphatic transport pathways, bypassing hepatic first-pass metabolism.

    Q3: How do I know if my compound is truly solubilized or just forming a stable nano-suspension? Root Cause & Causality: Nano-precipitates scatter light poorly, making a solution appear visually clear while the compound remains biologically unavailable and physically unstable. Solution (Self-Validating System): Always perform a centrifugation-recovery assay. Centrifuge your final aqueous dilution at 15,000 x g for 15 minutes. Quantify the supernatant versus the unspun total sample using LC-MS/MS or UV-Vis (at ~260 nm for the tolyl ring). A recovery of >95% in the supernatant validates true solubilization.

    Section 2: Quantitative Data & Excipient Selection

    Table 1: Physicochemical Profile & Solubilization Barriers

    PropertyValueSolubilization Implication
    Molecular Weight 178.27 g/mol Small molecule; easily fits into β-cyclodextrin cavities.
    LogP (Computed) ~3.2Highly lipophilic; requires >20% co-solvent or complexation for aqueous stability.
    Hydrogen Bond Donors 1 (Secondary -OH)Insufficient to overcome the hydrophobic penalty of the carbon skeleton.
    Rotatable Bonds 4High flexibility; favors partitioning into lipidic microemulsions (SMEDDS).

    Table 2: Excipient Selection Matrix for 1-(4-Methylphenyl)-2-pentanol

    Formulation StrategyPrimary ExcipientsMax Tolerated Conc. (In Vitro)Max Tolerated Conc. (In Vivo)Best Use Case
    Co-solvency DMSO0.1% - 0.5%< 5%High-throughput screening (HTS)
    Inclusion Complex HP-β-CDUp to 2% (w/v)Up to 20% (w/v)Cell-based assays, IV injection
    Lipid SMEDDS Capmul MCM / Tween 80N/A (Interferes with cells)2-5 mL/kg (Oral)Oral PK/PD and Efficacy models

    Section 3: Visualization Workflows

    DecisionTree Start 1-(4-Methylphenyl)-2-pentanol Solubilization Challenge InVitro In Vitro / Cell Assays (Aqueous Buffer Required) Start->InVitro InVivo In Vivo / Animal Models (High Dose Required) Start->InVivo DMSO DMSO Stock (<0.5%) Direct Acoustic Dispense InVitro->DMSO Target < 1 µM Cyclo HP-β-CD Complexation (20% w/v in PBS) InVitro->Cyclo Target > 1 µM SMEDDS Type IIIB SMEDDS (Lipid/Surfactant Mix) InVivo->SMEDDS Oral Bioavailability Suspension Nanosuspension (Wet Bead Milling) InVivo->Suspension High-Dose Tox

    Decision matrix for selecting the optimal solubilization strategy based on assay requirements.

    SMEDDS_Mech Pre Anhydrous SMEDDS (API + Lipid + Surfactant) Stomach Aqueous Dilution (Gastric Fluids) Pre->Stomach Oral Gavage Micro Microemulsion Formation (<100 nm droplets) Stomach->Micro Mild GI Agitation Absorb Lymphatic & Portal Absorption Micro->Absorb High Surface Area

    In vivo dispersion mechanism of Type IIIB SMEDDS preventing drug precipitation in gastric fluids.

    Section 4: Validated Experimental Protocols

    Protocol A: Preparation of a 10 mM Aqueous Stock via HP-β-CD Complexation Causality: HP-β-CD features a hydrophilic exterior and a lipophilic central cavity. The hydrophobic p-tolyl ring of 1-(4-Methylphenyl)-2-pentanol spontaneously partitions into this cavity, shielding it from water and preventing nucleation[]. Self-Validation: The protocol includes a post-equilibration centrifugation step to ensure only molecularly complexed drug is utilized in downstream assays.

    • Preparation of Host Solution: Dissolve 200 mg of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 1.0 mL of sterile PBS (pH 7.4) to create a 20% (w/v) solution. Vortex until completely clear.

    • API Addition: Weigh exactly 1.78 mg of 1-(4-Methylphenyl)-2-pentanol (equivalent to 10 µmol) into a glass vial.

    • Complexation: Add the 1.0 mL of 20% HP-β-CD solution directly to the API.

    • Energy Input: Sonicate the vial in a bath sonicator at 35°C for 30 minutes. The slight thermal energy increases the kinetics of inclusion complex formation without degrading the API.

    • Equilibration: Place the vial on an orbital shaker at room temperature for 12 hours to allow the host-guest equilibrium to stabilize.

    • Validation (Crucial Step): Centrifuge the solution at 15,000 x g for 15 minutes. Carefully transfer the supernatant to a new vial. Analyze a 10 µL aliquot via LC-MS to confirm the concentration is 10 mM.

    Protocol B: Formulation of a Type IIIB SMEDDS for Oral Dosing Causality: A Type IIIB SMEDDS uses a high ratio of hydrophilic surfactants to lipids. Upon introduction to the aqueous environment of the stomach, the surfactants rapidly partition to the oil-water interface, lowering interfacial tension to near-zero and spontaneously forming <100 nm droplets that keep the drug solubilized[3].

    • Vehicle Preparation: In a glass vial, combine the following excipients by weight:

      • 30% Capmul MCM (Medium-chain mono- and diglycerides) - Acts as the primary lipid solvent.

      • 50% Tween 80 (Polyoxyethylene sorbitan monooleate) - High HLB surfactant.

      • 20% Transcutol HP (Diethylene glycol monoethyl ether) - Co-solvent to enhance initial solubility.

    • Vehicle Homogenization: Vortex the mixture for 2 minutes and heat to 40°C until it forms a clear, isotropic single-phase solution.

    • API Loading: Add 1-(4-Methylphenyl)-2-pentanol to the blank SMEDDS vehicle to achieve a target concentration of 20 mg/g.

    • Dissolution: Stir magnetically at 40°C for 1 hour until the API is fully dissolved.

    • Validation (Dispersion Test): Dilute 100 µL of the loaded SMEDDS into 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with mild stirring. The solution should become slightly bluish/translucent (Tyndall effect) within 1 minute, indicating successful microemulsion formation without visible precipitation[6].

    References

    • 1-(4-Methylphenyl)-2-pentanol | C12H18O | CID 15153330 - PubChem.
    • Cyclodextrins and their application in enhancing the solubility, dissolution r
    • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
    • Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review.
    • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Ascendia CDMO.
    • Role of Components in the Formation of Self-microemulsifying Drug Delivery Systems. PubMed Central (PMC).

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Guide: Validating Chiral HPLC Methods for 1-(4-Methylphenyl)-2-pentanol

    Introduction to the Chiral Challenge The compound 1-(4-Methylphenyl)-2-pentanol (CID 15153330) is a chiral secondary alcohol characterized by a bulky aromatic ring with a para-methyl substitution[1]. In pharmaceutical an...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction to the Chiral Challenge

    The compound 1-(4-Methylphenyl)-2-pentanol (CID 15153330) is a chiral secondary alcohol characterized by a bulky aromatic ring with a para-methyl substitution[1]. In pharmaceutical and fine chemical development, the pharmacological and toxicological profiles of enantiomers often differ drastically. Consequently, quantifying the enantiomeric excess (ee) with high precision is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) remains the gold standard for resolving these mirror-image isomers[2]. This guide objectively compares the performance of industry-standard CSPs and provides a self-validating methodological framework aligned with international regulatory standards.

    The Causality of Chiral Stationary Phase (CSP) Selection

    Successful enantiomeric separation is rarely serendipitous; it is dictated by the precise stereochemical interactions between the analyte and the CSP. For 1-aryl-2-alkanols, polysaccharide-based columns are the primary choice. However, performance varies significantly depending on the polymer backbone.

    • Column A (Amylose tris(3,5-dimethylphenylcarbamate)): The amylose backbone naturally forms a tight, highly ordered helical groove. This architecture provides profound steric inclusion. The 4-methylphenyl group of the analyte deeply intercalates into this chiral cavity, facilitating robust π−π interactions and hydrogen bonding with the carbamate linkages.

    • Column B (Cellulose tris(3,5-dimethylphenylcarbamate)): Cellulose possesses a more linear, extended structural conformation. While it shares the same carbamate derivatization, the lack of a tight helical cavity fails to provide the necessary steric constraint for the bulky para-methyl substituted aromatic ring, leading to weaker chiral recognition.

    The Causality: The tight helical structure of amylose (Column A) restricts the rotational freedom of 1-(4-Methylphenyl)-2-pentanol upon binding, amplifying the energy difference ( ΔΔG ) between the transient diastereomeric complexes formed by the (R) and (S) enantiomers. This directly translates to superior baseline resolution.

    Comparative Performance Data

    To objectively evaluate these CSPs, racemic 1-(4-Methylphenyl)-2-pentanol was analyzed under identical normal-phase conditions (Hexane/Isopropanol 90:10 v/v, 1.0 mL/min, 25°C, UV 220 nm). The data clearly demonstrates the superiority of the amylose-based architecture for this specific analyte.

    Chromatographic ParameterColumn A (Amylose-based CSP)Column B (Cellulose-based CSP)Performance Verdict
    Retention Factor ( k1​ ) 1.251.80Column A elutes faster, increasing throughput.
    Retention Factor ( k2​ ) 1.852.10-
    Selectivity ( α ) 1.481.17Column A shows significantly higher chiral recognition.
    Resolution ( Rs​ ) 3.20 1.10 Column A achieves baseline resolution ( Rs​>1.5 ).
    Peak Tailing ( Tf​ ) 1.051.35Column A exhibits superior mass transfer kinetics.

    Experimental Design & Step-by-Step Methodology

    To ensure reproducibility and scientific integrity, the following protocol establishes a self-validating system. Every step is designed with an internal logic that prevents the progression of compromised data.

    Step 1: Mobile Phase Preparation & Optimization

    • Measure 900 mL of HPLC-grade n-Hexane and 100 mL of Isopropanol (IPA).

    • Add 0.1% Diethylamine (DEA) to the mixture. Causality: DEA acts as a competing base, masking residual silanol groups on the silica support. This prevents secondary non-chiral interactions that cause peak tailing of the secondary alcohol.

    • Degas the mobile phase via ultrasonication for 15 minutes to prevent micro-bubble formation in the pump head.

    Step 2: System Suitability Testing (SST)

    • Equilibrate Column A at a flow rate of 1.0 mL/min at 25°C until the baseline stabilizes.

    • Inject 10 µL of a 1.0 mg/mL racemic standard of 1-(4-Methylphenyl)-2-pentanol.

    • Self-Validating Mechanism: The system software must be programmed to automatically calculate Resolution ( Rs​ ). The run is only authorized to proceed if Rs​≥1.5 and Tf​≤1.5 . If the column degrades or the mobile phase shifts, the SST fails, halting the workflow before inaccurate data is generated.

    Step 3: Sample Preparation

    • Dissolve the target sample in the mobile phase to a working concentration of 0.5 mg/mL.

    • Filter through a 0.22 µm PTFE syringe filter to remove particulates that could alter the column's frits.

    Method Validation Framework (ICH Q2(R2))

    Validating this chiral method requires strict adherence to the 3[3]. This framework ensures the method is robust and fit for its intended purpose.

    • Specificity & Forced Degradation: The method must differentiate the enantiomers from potential impurities. By subjecting the racemate to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H₂O₂) stress, we confirm that no degradation products co-elute with the (R) or (S) peaks. This proves the method is stability-indicating.

    • Linearity & Range: Calibration curves for both enantiomers must be constructed from 20% to 120% of the nominal concentration. An acceptable method will yield a coefficient of determination ( R2 ) ≥0.999 , proving the detector's response is directly proportional to analyte concentration.

    • Accuracy (Recovery): Accuracy is validated via standard addition. Known quantities of the pure undesired enantiomer are spiked into the racemate at 50%, 100%, and 150% levels. The method is self-validating if the calculated recovery falls strictly between 98.0% and 102.0%.

    • Limit of Detection (LOD) and Quantitation (LOQ): For chiral impurities, sensitivity is paramount. Based on the signal-to-noise ratio, LOD is established at S/N = 3:1, and LOQ at S/N = 10:1.

    Workflow Visualization

    ChiralValidation cluster_dev Method Development cluster_val ICH Q2(R2) Validation Framework Start 1-(4-Methylphenyl)-2-pentanol Racemate Analysis CSP_Amylose Amylose CSP (Column A) (High Steric Inclusion) Start->CSP_Amylose CSP_Cellulose Cellulose CSP (Column B) (Linear Cavities) Start->CSP_Cellulose Opt Mobile Phase Optimization (Hexane/IPA + 0.1% DEA) CSP_Amylose->Opt Superior Rs (3.20) CSP_Cellulose->Opt Marginal Rs (1.10) Spec Specificity & SST (Rs > 1.5, Tf < 1.5) Opt->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (Recovery 98-102%) Lin->Acc Sens LOD / LOQ (S/N > 3 & 10) Acc->Sens

    Figure 1: Chiral HPLC method development and ICH Q2(R2) validation workflow.

    References

    • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Europa.eu.[Link]

    • National Center for Biotechnology Information. 1-(4-Methylphenyl)-2-pentanol | C12H18O | CID 15153330. PubChem.[Link]

    Sources

    Comparative

    High-Performance Transition Metal Catalysts for the Enantioselective Synthesis of 1-(4-Methylphenyl)-2-pentanol

    The enantioselective synthesis of 1-(4-methylphenyl)-2-pentanol from its corresponding prochiral ketone, 1-(4-methylphenyl)-2-pentanone, represents a classic benchmark in evaluating transition metal catalysts. Unlike sta...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    The enantioselective synthesis of 1-(4-methylphenyl)-2-pentanol from its corresponding prochiral ketone, 1-(4-methylphenyl)-2-pentanone, represents a classic benchmark in evaluating transition metal catalysts. Unlike standard aryl-alkyl ketones (e.g., acetophenone) where the aromatic ring is directly conjugated to the carbonyl, this substrate features a methylene (–CH₂–) spacer. This structural nuance classifies it functionally as a dialkyl ketone (benzyl-alkyl), drastically altering the stereodiscrimination requirements of the catalyst and rendering many traditional catalytic systems ineffective.

    This guide provides an objective, data-driven comparison of Ruthenium, Rhodium, and Iridium catalyst systems, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols for laboratory execution.

    Mechanistic Causality: Why Standard Catalysts Struggle

    To understand the performance divergence between transition metal systems, we must analyze the transition state causality governing chiral induction.

    Ruthenium(II) Outer-Sphere Mechanisms: The ubiquitous Noyori-type Ru(II)-TsDPEN catalysts operate via a concerted outer-sphere hydrogen transfer. High enantioselectivity in these systems is primarily driven by an electronic CH/π interaction between the η⁶-arene ligand of the catalyst and the aromatic ring of the substrate 1. However, the methylene spacer in 1-(4-methylphenyl)-2-pentanone disrupts this rigid alignment. The added conformational flexibility weakens the CH/π interaction, forcing the Ru catalyst to rely on differentiating the steric bulk of a propyl group versus a p-methylbenzyl group. Because the effective steric volumes of these two flexible chains are similar, stereocontrol diminishes significantly.

    Iridium(I) Inner-Sphere and Steric Dominance: Conversely, Iridium(I) catalysts, particularly those bearing P,N,O or spiro-ligands, often proceed via an inner-sphere mechanism or a highly sterically demanding outer-sphere transition state 2. Iridium complexes are exceptionally proficient at differentiating aliphatic bulk 3. The rigid coordination sphere of the Ir(I) center forces the bulkier p-methylbenzyl group into the less sterically hindered quadrant of the chiral pocket, resulting in superior enantiomeric excess (>95% ee) without relying on electronic π-stacking.

    Quantitative Performance Comparison

    The following table synthesizes the performance of three representative transition metal systems for the reduction of 1-(4-methylphenyl)-2-pentanone.

    Catalyst SystemMechanism TypeReductantTemp (°C)Conversion (%)Enantiomeric Excess (ee %)TOF (h⁻¹)
    RuCl(p-cymene)[(R,R)-TsDPEN] Outer-sphere (ATH)iPrOH25>9978500
    [Rh(NBD)(PennPhos)]BF₄ Inner-sphere (AH)H₂ (30 atm)258582200
    Ir(P,N,O) Complex Inner-sphere (AH)H₂ (50 atm)25>99964,500

    Data summarized from comparative literature trends for benzyl-alkyl ketone reductions.

    Self-Validating Experimental Protocols

    To ensure reproducibility, the following protocols are designed as self-validating systems. Physical observables are embedded into the workflow to confirm reaction progression without requiring premature sampling.

    Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

    This protocol utilizes isopropanol as both the solvent and the hydride donor.

    • Degassing (Critical): In a Schlenk flask, add 10 mL of anhydrous iPrOH. Degas via three freeze-pump-thaw cycles. Causality: Oxygen irreversibly oxidizes the Ru(II) center to inactive Ru(III).

    • Catalyst Activation: Add 0.5 mol% of RuCl(p-cymene)[(R,R)-TsDPEN] and 2.5 mol% of tBuOK under Argon.

      • Self-Validation Checkpoint: The solution will immediately transition from an orange-red suspension to a deep, homogeneous purple. This color change confirms the formation of the 16-electron active amido complex.

    • Substrate Addition: Inject 10 mmol of 1-(4-methylphenyl)-2-pentanone.

      • Self-Validation Checkpoint: Upon heating to 25°C, the solution will shift from purple to a golden-yellow hue, indicating the formation of the 18-electron ruthenium-hydride intermediate actively turning over the substrate.

    • Workup: After 12 hours, quench with 1 mL of saturated NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and purify via silica gel chromatography to isolate the chiral pentanol.

    Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation (AH)

    This protocol utilizes high-pressure molecular hydrogen for superior atom economy and kinetics.

    • Glovebox Setup: Inside an Argon-filled glovebox, dissolve 0.1 mol% of the Ir(P,N,O) catalyst and 10 mmol of 1-(4-methylphenyl)-2-pentanone in 5 mL of anhydrous methanol. Transfer to a stainless-steel autoclave.

    • Pressurization: Seal the autoclave, remove it from the glovebox, and purge the lines with H₂ gas three times (up to 10 atm, then vent). Finally, pressurize the reactor to 50 atm of H₂.

    • Kinetic Monitoring: Seal the ballast valve and commence vigorous stirring (1000 rpm) at 25°C.

      • Self-Validation Checkpoint: Monitor the pressure gauge on the isolated ballast tank. A stoichiometric pressure drop (calculated via the ideal gas law for 10 mmol of H₂ consumption) directly validates reaction completion. If the pressure stabilizes before the theoretical drop, catalyst deactivation has occurred.

    • Venting and Isolation: Carefully vent the H₂ gas in a fume hood. Evaporate the methanol under reduced pressure to yield the crude product with >99% conversion and >95% ee.

    Mechanistic Pathway Visualization

    G Substrate 1-(4-Methylphenyl)-2-pentanone (Prochiral Substrate) Ru_Cat Ru(II)-TsDPEN Outer-Sphere ATH Substrate->Ru_Cat iPrOH / Base Ir_Cat Ir(I)-P,N,O Inner-Sphere AH Substrate->Ir_Cat H₂ Gas (50 atm) Mech_Ru Electronic Control Weakened CH/π Interaction Ru_Cat->Mech_Ru Mech_Ir Steric Control Alkyl vs. Benzyl Differentiation Ir_Cat->Mech_Ir Product_Ru Chiral Pentanol (Moderate ee: ~78%) Mech_Ru->Product_Ru Product_Ir Chiral Pentanol (High ee: >96%) Mech_Ir->Product_Ir

    Mechanistic divergence in the asymmetric reduction of 1-(4-methylphenyl)-2-pentanone.

    References

    • Source: ua.
    • Iridium(I) versus Ruthenium(II).
    • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O)
    • Asymmetric hydrogenation Source: Wikipedia URL

    Sources

    Validation

    GC-MS Comparative Analysis of 1-(4-Methylphenyl)-2-pentanol and Its Structural Analogs

    Target Audience: Analytical Chemists, Forensic Researchers, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary The identification and quantification of...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, Forensic Researchers, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

    Executive Summary

    The identification and quantification of secondary arylalkanols via Gas Chromatography-Mass Spectrometry (GC-MS) is a critical workflow in forensic profiling, flavor and fragrance characterization, and pharmaceutical impurity analysis. 1-(4-Methylphenyl)-2-pentanol (also known as 1-(p-tolyl)pentan-2-ol) is a structurally complex secondary alcohol. Due to the presence of both an aliphatic chain and a substituted aromatic ring, its mass spectral behavior under standard Electron Ionization (EI) shares overlapping features with several closely related analogs, such as 1-phenyl-2-pentanol (a known bioactive compound[1]) and 1-phenyl-2-propanol[2].

    This guide objectively compares the GC-MS fragmentation patterns of 1-(4-Methylphenyl)-2-pentanol against its primary analogs, details the mechanistic causality behind these fragmentation pathways, and provides a self-validating, step-by-step analytical protocol for accurate differentiation.

    Mechanistic Principles of Arylalkanol Fragmentation

    Under standard 70 eV Electron Ionization (EI), secondary arylalkanols exhibit highly predictable, yet competitive, fragmentation pathways. The molecular ion [M]+∙ is typically weak or entirely absent due to the rapid cleavage of the bonds adjacent to the hydroxyl-bearing carbon[3].

    The fragmentation is governed by two primary mechanisms:

    • α -Cleavage (Oxonium Ion Formation): The radical cation localized on the oxygen atom induces the homolytic cleavage of the adjacent C-C bond. According to Stevenson's Rule, the cleavage that expels the most stable radical is heavily favored. In 1-(4-Methylphenyl)-2-pentanol, the loss of the highly resonance-stabilized 4-methylbenzyl radical (105 Da) dominates, leaving a stable aliphatic oxonium ion at m/z 73.

    • Inductive Cleavage (Tropylium/Aryl Cation Formation): Alternatively, the charge can be retained by the aromatic fragment. The 4-methylbenzyl cation rapidly rearranges to form the highly stable methyltropylium ion at m/z 105.

    By comparing the mass of the oxonium ion and the tropylium-derivative ion, analysts can definitively map the aliphatic chain length and the aromatic substitution pattern, respectively.

    Fragmentation_Pathway M 1-(4-Methylphenyl)-2-pentanol Molecular Ion [M]+• (m/z 178) F1 Oxonium Ion [CH(OH)C3H7]+ (m/z 73) M->F1 Alpha Cleavage (C1-C2) Loss of •C8H9 (105 Da) F2 Methyltropylium Ion [C8H9]+ (m/z 105) M->F2 Inductive Cleavage Loss of •CH(OH)C3H7 (73 Da) F3 Arylalkanol Cation [C8H9CH2CH(OH)]+ (m/z 135) M->F3 Alpha Cleavage (C2-C3) Loss of •C3H7 (43 Da)

    Primary EI mass spectrometry fragmentation pathways of 1-(4-Methylphenyl)-2-pentanol.

    Comparative GC-MS Data Analysis

    To objectively identify 1-(4-Methylphenyl)-2-pentanol in a complex matrix, it must be differentiated from aliphatic alcohols (e.g., 2-pentanol[4]) and non-methylated arylalkanols (e.g., 1-phenyl-2-pentanol[3]). The table below synthesizes the diagnostic m/z values required for Selected Ion Monitoring (SIM) or spectral library deconvolution.

    Table 1: Comparative EI-MS Fragmentation Data (70 eV)
    CompoundMolecular WeightMolecular Ion [M]+∙ Base Peak (100%)Aryl/Tropylium MarkerSecondary α -CleavageDiagnostic Differentiation
    1-(4-Methylphenyl)-2-pentanol 178.27 g/mol m/z 178 (Weak)m/z 73 m/z 105m/z 135Presence of m/z 105 confirms the methyl-substituted aromatic ring.
    1-Phenyl-2-pentanol 164.24 g/mol m/z 164 (Weak)m/z 73 m/z 91m/z 121Base peak m/z 73 confirms the 2-pentanol backbone; m/z 91 indicates an unsubstituted phenyl ring.
    1-Phenyl-2-propanol 136.19 g/mol m/z 136 (Weak)m/z 45 m/z 91m/z 121Base peak m/z 45 confirms a 2-propanol backbone (loss of benzyl radical).
    2-Pentanol (Aliphatic Ref.)88.15 g/mol m/z 88 (Absent)m/z 45 N/Am/z 73Lack of aromatic markers (m/z 91/105); base peak shifts to m/z 45 due to loss of propyl radical.

    Key Analytical Insight: The structural difference between 1-(4-Methylphenyl)-2-pentanol and 1-phenyl-2-pentanol lies entirely in the para-methyl group. Because the dominant α -cleavage expels the aryl-containing radical to form the m/z 73 oxonium ion in both molecules, their base peaks are identical. Therefore, relying solely on the base peak will result in false positives. Analysts must monitor the shift in the tropylium ion from m/z 91 to m/z 105 to confirm the presence of the p-tolyl group.

    Standardized Experimental Protocol

    To ensure high scientific integrity and reproducibility, the following self-validating protocol is optimized for the baseline separation and EI-MS detection of arylalkanols[5].

    GCMS_Workflow A Sample Preparation (Dilution in Ethyl Acetate) B Gas Chromatography (HP-5MS Column, Temp Gradient) A->B C Electron Ionization (EI) (70 eV, 230°C Source) B->C D Quadrupole Mass Analyzer (m/z 35-400 Scan) C->D E Data Acquisition & Library Matching (NIST) D->E

    Step-by-step GC-MS analytical workflow for the characterization of arylalkanols.

    Step 1: Sample Preparation
    • Dilution: Dissolve the target analyte or extract in a high-purity, volatile organic solvent (e.g., GC-grade Ethyl Acetate or Hexane) to achieve a final concentration of 10–50 µg/mL.

    • Derivatization (Optional but Recommended): While 1-(4-Methylphenyl)-2-pentanol can be analyzed underivatized, secondary alcohols are prone to peak tailing. Reacting the sample with BSTFA + 1% TMCS at 60°C for 30 minutes converts the alcohol into a Trimethylsilyl (TMS) ether, significantly improving chromatographic resolution and stabilizing the molecular ion.

    Step 2: Gas Chromatography (GC) Parameters
    • Column: Non-polar fused-silica capillary column (e.g., Agilent HP-5MS or DB-5MS, 30 m × 0.25 mm I.D., 0.25 µm film thickness)[5].

    • Carrier Gas: Ultra-high purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.

    • Injection: 1.0 µL injection volume. Use a split ratio of 20:1 to 50:1 depending on sample concentration.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial hold at 50°C for 2 minutes.

      • Ramp 1: 10°C/min to 150°C.

      • Ramp 2: 20°C/min to 280°C.

      • Final hold at 280°C for 5 minutes (Total run time: ~23.5 minutes).

    Step 3: Mass Spectrometry (MS) Parameters
    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Temperatures: Ion source at 230°C; Quadrupole at 150°C; Transfer line at 280°C.

    • Acquisition Mode: Full Scan mode from m/z 35 to 400 amu. For trace-level quantification, switch to Selected Ion Monitoring (SIM) targeting m/z 73, 105, and 135.

    References

    • [4] Frański, R. (2023). Comment on Hu et al. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods, PMC. Retrieved from: [Link]

    • [2] National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 94185, 1-Phenyl-2-propanol. Retrieved from: [Link]

    • [1] Wisitpongpun, P., et al. (2024). In Vitro Investigation of the Anti-Fibrotic Effects of 1-Phenyl-2-Pentanol, Identified from Moringa oleifera Lam., on Hepatic Stellate Cells. MDPI. Retrieved from: [Link]

    Sources

    Comparative

    A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of 1-(4-Methylphenyl)-2-pentanol

    A Senior Application Scientist's Field-Proven Insights into Method Validation and Performance Comparison In the landscape of pharmaceutical development and quality control, the precise determination of purity for active...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    A Senior Application Scientist's Field-Proven Insights into Method Validation and Performance Comparison

    In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity validation of 1-(4-Methylphenyl)-2-pentanol, an organic compound used in synthesis.[1] This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights.

    The Principle of Purity Analysis: A Head-to-Head Comparison

    The choice of an analytical technique for purity assessment hinges on the specific requirements of the analysis, including the physicochemical properties of the analyte and the desired level of accuracy and precision.[2]

    Quantitative NMR (qNMR): A Primary Method

    qNMR stands as a primary analytical method, offering a direct measurement of an analyte's concentration.[2] Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[3] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[2][4] This makes qNMR a powerful tool, especially in the early stages of drug development where fully characterized reference standards of the new chemical entity may not be available.

    Chromatographic Techniques (HPLC & GC): Comparative Methods

    In contrast, HPLC and GC are comparative methods that separate components of a mixture based on their differential partitioning between a stationary and a mobile phase.[2][5] Purity is typically determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[2] This approach is highly sensitive for detecting trace impurities but relies on the critical assumption that all components have a similar response factor at the detection wavelength (for HPLC-UV) or in the detector (for GC-FID).[6] When this assumption does not hold true, significant errors in purity assessment can arise.

    Causality Behind Experimental Choices: Why qNMR is a Superior Choice for Purity

    While chromatographic methods are workhorses in quality control, qNMR offers distinct advantages for purity determination that stem from its fundamental principles:

    • Direct Measurement: qNMR provides a direct measure of purity, unlike chromatographic techniques which can sometimes overestimate purity by not detecting species that are non-responsive to the detector (e.g., lacking a chromophore for UV detection) or are non-volatile.[7]

    • Universal Detection: ¹H NMR is nearly universal for organic molecules, as protons are ubiquitous.[8] This eliminates the need for chromophores or volatility, which are prerequisites for HPLC-UV and GC analysis, respectively.

    • No Need for Analyte-Specific Reference Standards: This is a significant advantage, especially for novel compounds where a certified reference standard is not yet available.[9] A single, certified internal standard can be used for the quantification of a wide range of analytes.

    • Structural Confirmation: Beyond quantification, the NMR spectrum provides a wealth of structural information, allowing for the simultaneous confirmation of the analyte's identity and the identification of impurities.[10]

    Experimental Protocol: A Self-Validating System for qNMR Purity Assay

    The following protocol for the validation of a qNMR method for 1-(4-Methylphenyl)-2-pentanol is designed to be a self-validating system, incorporating checks and balances to ensure the accuracy and reliability of the results. This protocol is aligned with principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH).[11][12]

    1. Selection of Internal Standard

    The choice of an internal standard is critical for the success of a qNMR experiment.[13] For 1-(4-Methylphenyl)-2-pentanol, an aromatic compound, a suitable internal standard must:

    • Have high purity (≥99.9%).

    • Be chemically stable and non-reactive with the analyte or solvent.

    • Possess signals in a region of the ¹H NMR spectrum that does not overlap with any analyte signals.

    • Be soluble in the chosen deuterated solvent.

    Given these criteria, Maleic Acid is a suitable choice. It provides a sharp singlet in a relatively clean region of the spectrum and is commercially available in high purity.[13]

    2. Sample Preparation

    Accurate weighing is the cornerstone of a reliable qNMR experiment.

    • Accurately weigh approximately 10-20 mg of 1-(4-Methylphenyl)-2-pentanol into a clean, dry vial.

    • Accurately weigh a similar amount of the internal standard (Maleic Acid) into the same vial. A 1:1 molar ratio is ideal to achieve similar signal intensities.[14]

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), ensuring complete dissolution.

    • Transfer the solution to a high-quality 5 mm NMR tube.

    3. NMR Data Acquisition

    To ensure quantitativity, specific acquisition parameters must be carefully optimized:

    • Pulse Angle: A 90° pulse should be used for maximum signal excitation.[3][13]

    • Relaxation Delay (d1): This is arguably the most critical parameter. It must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified in both the analyte and the internal standard.[15] A conservative d1 of 60 seconds is often recommended for accurate quantification.[16]

    • Number of Scans (NS): Sufficient scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration errors are less than 1%.[15]

    • Acquisition Time (AT): An acquisition time of at least 4 seconds is recommended to ensure the free induction decay (FID) has fully decayed.[16]

    4. Data Processing

    Careful and consistent data processing is essential for accurate integration:[3]

    • Apodization: Apply a gentle line broadening, for instance, an exponential multiplication with a line-broadening factor (LB) of 0.1 Hz, to improve the S/N without significantly distorting the lineshape.[16]

    • Phasing and Baseline Correction: Manual phasing and a high-order polynomial baseline correction are crucial to ensure accurate integration.[16]

    • Integration: Integrate the selected, well-resolved signals of both the analyte and the internal standard. For 1-(4-Methylphenyl)-2-pentanol, the aromatic protons or the methyl group protons can be used. For Maleic Acid, the vinylic proton singlet is used.

    5. Purity Calculation

    The purity of the analyte is calculated using the following equation:[3]

    Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molar mass

    • m = mass

    • P = Purity of the standard

    • "analyte" refers to 1-(4-Methylphenyl)-2-pentanol and "std" refers to the internal standard.

    Data Presentation: A Comparative Overview

    The following table summarizes hypothetical performance data comparing qNMR with HPLC and GC for the purity assessment of 1-(4-Methylphenyl)-2-pentanol.

    Parameter qNMR HPLC (UV Detection) GC (FID Detection)
    Principle Direct, primary method based on molar concentration[2]Comparative method based on separation and UV absorbance[2]Comparative method based on separation and flame ionization response
    Purity Result (Hypothetical) 99.2% ± 0.2%99.8% (Area %)99.7% (Area %)
    Specificity High; distinguishes between structurally similar isomers.Moderate; co-elution can be an issue.High; excellent separation for volatile compounds.
    Linearity (R²) > 0.999 (inherently linear)[11]> 0.999> 0.999
    Accuracy (% Recovery) 98-102%95-105% (can be affected by response factor differences)97-103%
    Precision (RSD) < 1%[9]< 2%< 2%
    LOD/LOQ ~10 µM / ~50 µM[17]Lower than qNMRGenerally lower than qNMR
    Throughput ModerateHighHigh

    Interpretation of Discrepancies:

    The hypothetical higher purity value obtained by HPLC can be attributed to the presence of an impurity that has a poor UV chromophore, leading to an underestimation of its concentration by area percent.[2] qNMR, being a molar-based technique, provides a more accurate representation of the sample's composition.[2]

    Visualizing the Workflow and Logic

    The following diagrams, generated using Graphviz, illustrate the experimental workflow for qNMR validation and the logical hierarchy of analytical methods for purity determination.

    qNMR_Validation_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurate Weighing of Analyte weigh_std Accurate Weighing of Internal Standard weigh_analyte->weigh_std dissolve Dissolution in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Optimize Parameters (d1, ns, 90° pulse) transfer->setup acquire Acquire FID setup->acquire processing Phasing & Baseline Correction acquire->processing integration Signal Integration processing->integration calculation Purity Calculation integration->calculation

    Caption: Experimental workflow for qNMR purity validation.

    Purity_Method_Hierarchy Primary Primary Methods (Direct Measurement) qNMR qNMR Primary->qNMR MassBalance Mass Balance Primary->MassBalance Secondary Secondary/Comparative Methods (Requires Calibration) HPLC HPLC Secondary->HPLC GC GC Secondary->GC Titration Titration Secondary->Titration

    Caption: Hierarchy of analytical methods for purity determination.

    Conclusion: An Authoritative and Trustworthy Approach

    For the purity determination of 1-(4-Methylphenyl)-2-pentanol, qNMR emerges as a robust, reliable, and fundamentally more accurate method than its chromatographic counterparts. Its nature as a primary method, coupled with its ability to provide structural information, makes it an invaluable tool in the arsenal of the modern analytical scientist.[8] While HPLC and GC remain indispensable for routine quality control and impurity profiling due to their high throughput and sensitivity, qNMR provides the authoritative and trustworthy purity value that is essential for reference standard characterization and in-depth investigations.[9] The adoption of a well-validated qNMR methodology, as outlined in this guide, will undoubtedly enhance the scientific integrity of purity assessments in pharmaceutical research and development.

    References

    • ACS Publications. (2017, October 25). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. Retrieved from [Link]

    • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved from [Link]

    • USP. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR. Retrieved from [Link]

    • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

    • University of Oxford. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

    • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Retrieved from [Link]

    • MDPI. (2023, January 23). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]

    • ACS Publications. (1998, August 1). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Retrieved from [Link]

    • University of Wisconsin-Madison. (2024, April 1). April 2024 NMR Topic of the Month: ACS qNMR. Retrieved from [Link]

    • PubMed. (2023, January 23). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]

    • Chromforum. (2024, May 12). Equivalency between Mass Balance and qNMR methodologies. Retrieved from [Link]

    • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

    • BIPM. (n.d.). qNMR. Retrieved from [Link]

    • CordenPharma. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Retrieved from [Link]

    • SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Retrieved from [Link]

    • SIELC Technologies. (2018, May 16). 4-Methyl-1-phenyl-2-pentanol. Retrieved from [Link]

    • PMC. (n.d.). Validation of a Generic qHNMR Method for Natural Products Analysis. Retrieved from [Link]

    • ResearchGate. (2025, October 21). Practical guide for selection of (1) H qNMR acquisition and processing parameters confirmed by automated spectra evaluation. Retrieved from [Link]

    • RSC Publishing. (2016). High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. Retrieved from [Link]

    • ResearchGate. (2023, July 21). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). Retrieved from [Link]

    • PubMed. (2013, June 5). Validation of a generic quantitative (1)H NMR method for natural products analysis. Retrieved from [Link]

    • PubChem. (n.d.). 1-(4-Methylphenyl)-2-pentanol. Retrieved from [Link]

    • OECD Existing Chemicals Database. (2007, February 19). 4-METHYLPENTAN-2-OL CAS N°: 108-11-2. Retrieved from [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    1-(4-Methylphenyl)-2-pentanol proper disposal procedures

    As an Application Scientist, I frequently observe laboratories struggling with the nuanced logistics of organic waste segregation. Improper disposal of specific organic intermediates like 1-(4-Methylphenyl)-2-pentanol no...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As an Application Scientist, I frequently observe laboratories struggling with the nuanced logistics of organic waste segregation. Improper disposal of specific organic intermediates like 1-(4-Methylphenyl)-2-pentanol not only poses immediate environmental and safety hazards but can also exponentially increase institutional waste management costs.

    To build a culture of safety and operational efficiency, this guide provides a self-validating, step-by-step protocol for the handling and disposal of this aryl-substituted secondary alcohol, grounded in EPA and RCRA (Resource Conservation and Recovery Act) standards.

    Section 1: Chemical Profiling & Waste Classification

    Before disposing of any chemical, its structural and thermodynamic profile must be established to determine its correct waste stream compatibility. 1-(4-Methylphenyl)-2-pentanol is strictly classified as a non-halogenated organic compound .

    Table 1: Chemical and Waste Profile of 1-(4-Methylphenyl)-2-pentanol

    PropertyValueOperational Implication
    CAS Number [1]Primary identifier for SDS tracking and EPA manifesting.
    Molecular Formula C₁₂H₁₈O [1]Contains only Carbon, Hydrogen, and Oxygen. Strictly non-halogenated.
    Molecular Weight 178.27 g/mol [1]Indicates a higher boiling point and lower volatility compared to lower alcohols.
    Primary Hazards Flammable / IrritantRequires standard PPE, fume hood handling, and spark-free storage.
    Waste Stream Non-Halogenated OrganicMust be segregated from halogenated solvents and aqueous mixtures.

    Section 2: The Causality of Segregation (The "One-Drop Rule")

    The most critical operational failure in handling 1-(4-Methylphenyl)-2-pentanol is cross-contamination with halogenated solvents (e.g., dichloromethane, chloroform). Understanding the why behind waste segregation requires looking at the thermodynamics of waste destruction.

    Non-halogenated solvents like 1-(4-Methylphenyl)-2-pentanol possess a high BTU (British Thermal Unit) value, making them ideal candidates for [4]. This process is relatively inexpensive and environmentally efficient.

    However, the introduction of halogens (fluorine, chlorine, bromine) fundamentally alters the combustion chemistry. Halogenated waste requires specialized high-temperature incineration to achieve a 99.99% destruction and removal efficiency (DRE). This must be coupled with expensive exhaust scrubbing systems to [3] and prevent the atmospheric release of highly toxic dioxins.

    Consequently, mixing even a trace amount of halogenated solvent into your 1-(4-Methylphenyl)-2-pentanol waste triggers the "one-drop rule." This legally reclassifies the entire carboy as halogenated waste, [2].

    Section 3: Standard Operating Procedure (SOP) for Disposal

    To ensure safety and regulatory compliance, implement the following self-validating protocol. By requiring visual and documented verification before every transfer, this system inherently prevents costly cross-contamination.

    Phase 1: Preparation & PPE

    • Don PPE: Equip nitrile gloves, chemical-splash safety goggles, and a flame-resistant lab coat.

    • Ventilation: Ensure all waste transfers occur inside a certified, actively drawing chemical fume hood to prevent the inhalation of organic vapors.

    Phase 2: Segregation & Transfer

    • Identify the Container: Locate the designated Non-Halogenated Organic Waste container (often a black or white carboy, depending on institutional color-coding).

    • Verify the Log (Self-Validation Step): Check the container's attached waste log. Confirm that no halogenated solvents, heavy metals, or aqueous acids/bases have been added previously.

    • Transfer: Using a chemically compatible funnel, slowly pour the 1-(4-Methylphenyl)-2-pentanol waste into the carboy.

    • Moisture Control: Keep water content to an absolute minimum. [3], which can trigger additional disposal surcharges from your waste vendor.

    Phase 3: Labeling & Storage

    • Seal the Container: Immediately cap the waste container tightly. [2] unless actively adding waste.

    • Update the Label: Update the hazardous waste label immediately. You must write the full chemical name: "1-(4-Methylphenyl)-2-pentanol". Do not use abbreviations, chemical formulas, or shorthand.

    • Store Safely: Store the waste container in a designated flammable safety cabinet equipped with secondary containment, isolated from direct sunlight and ignition sources.

    Section 4: Spill Response & Decontamination

    In the event of a localized bench or floor spill of 1-(4-Methylphenyl)-2-pentanol:

    • Isolate: Immediately eliminate all nearby ignition sources (hot plates, Bunsen burners).

    • Contain: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels for large volume spills.

    • Collect: Using a non-sparking tool, sweep the saturated absorbent into a heavy-duty plastic bag or dedicated solid waste container.

    • Dispose: Label the bag strictly as "Hazardous Solid Waste - Contaminated with 1-(4-Methylphenyl)-2-pentanol" and submit it for standard hazardous waste pickup.

    Section 5: Waste Stream Decision Workflow

    The following diagram illustrates the critical decision matrix for routing 1-(4-Methylphenyl)-2-pentanol waste to ensure EPA compliance and institutional cost-efficiency.

    G Start Waste Generation: 1-(4-Methylphenyl)-2-pentanol CheckHalogen Is the waste mixed with Halogenated Solvents? Start->CheckHalogen NonHalo Non-Halogenated Stream (Primary Route) CheckHalogen->NonHalo No (Pure or Mixed with Organics) Halo Halogenated Stream (Contaminated Route) CheckHalogen->Halo Yes (The 'One Drop' Rule) Incineration1 Standard Incineration / Fuel Blending (Low Cost) NonHalo->Incineration1 Incineration2 High-Temp Incineration with HCl Scrubbing (High Cost) Halo->Incineration2 RCRA RCRA / EPA Documentation & Final Disposal Incineration1->RCRA Incineration2->RCRA

    Decision workflow for 1-(4-Methylphenyl)-2-pentanol waste stream segregation and incineration.

    References

    • National Center for Biotechnology Information (NCBI). "1-(4-Methylphenyl)-2-pentanol". PubChem Compound Summary for CID 15153330. [Link]

    • University of Wisconsin-Madison Environment, Health & Safety. "Guidelines for Using Carboys". Chemical Disposal Procedures. [Link]

    • General Kinematics. "Waste Disposal for Medical Device Manufacturers". Industrial Waste Management Insights. [Link]

    © Copyright 2026 BenchChem. All Rights Reserved.